4-Bromo-5-propylthiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-propylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPKRYDGRCPACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Chemical Profiling and Synthetic Methodologies for 4-Bromo-5-propylthiophene-2-carbaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern medicinal chemistry and materials science, highly functionalized heterocyclic building blocks are essential for accelerating structure-activity relationship (SAR) studies and developing advanced organic materials. 4-Bromo-5-propylthiophene-2-carbaldehyde (CAS: 938006-81-6) represents a versatile, tri-functional scaffold[1]. Featuring an electrophilic formyl group, a cross-coupling-ready bromine atom, and a lipophilic propyl chain, this thiophene derivative is widely utilized as a biomedical reagent, a pharmaceutical reference standard[2], and a precursor for specialized lipids[3].
This technical guide provides an in-depth analysis of its physicochemical properties, maps its core reactivity, and establishes self-validating experimental protocols designed to ensure high-fidelity synthetic outcomes.
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of 4-Bromo-5-propylthiophene-2-carbaldehyde is critical for predicting its behavior in complex reaction matrices. The electron-rich nature of the thiophene core is heavily modulated by the electron-withdrawing aldehyde at the C2 position and the halogen at the C4 position.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4-Bromo-5-propylthiophene-2-carbaldehyde |
| CAS Registry Number | 938006-81-6[1] |
| Molecular Formula | C8H9BrOS[1] |
| Molecular Weight | 233.13 g/mol [1] |
| Typical Purity | ≥ 97% (HPLC/NMR)[1] |
| Core Structure | Heteroaromatic (Thiophene) |
| Key Functional Groups | C2-Aldehyde, C4-Bromine, C5-Propyl |
Data supported by commercial chemical databases and analytical reference standards[1],[4].
Core Chemical Reactivity & Mechanistic Pathways
The synthetic utility of this compound lies in its orthogonal reactivity. A chemist can selectively address the C2 or C4 positions without interfering with the other, provided the correct catalytic and thermodynamic conditions are applied.
-
The C2-Aldehyde (Electrophilic Center): The carbonyl carbon is highly electrophilic due to the combined electron-withdrawing effects of the oxygen atom and the thiophene ring. It readily undergoes nucleophilic addition, reductive amination, and Knoevenagel condensations.
-
The C4-Bromine (Cross-Coupling Handle): Positioned ortho to the propyl group, this halogen is primed for oxidative addition by low-valent transition metals (e.g., Palladium), enabling Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings.
-
The C5-Propyl Group (Lipophilic/Steric Modulator): While chemically inert under standard conditions, the propyl chain serves a dual purpose. Sterically, it shields the C4 position, necessitating the use of specialized phosphine ligands during cross-coupling. Pharmacologically, it tunes the LogP (lipophilicity) of the final molecule, enhancing membrane permeability in drug candidates.
Caption: Structural Reactivity Map of 4-Bromo-5-propylthiophene-2-carbaldehyde.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. We explicitly define the causality behind the reagent selection and establish In-Process Controls (IPCs) to verify experimental success in real-time.
Protocol A: C4 Suzuki-Miyaura Cross-Coupling
This protocol details the arylation of the C4 position while leaving the C2-aldehyde intact.
-
Causality of Catalyst:
is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step. This is often the rate-limiting bottleneck when dealing with electron-rich heteroaryl substrates. -
Causality of Solvent/Base: A biphasic mixture of 1,4-Dioxane and water (4:1) with
is utilized. The water is critical to dissolve the inorganic base and to convert the boronic acid into the highly nucleophilic boronate species, which is mandatory for efficient transmetalation.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(3.0 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v) to achieve a 0.2 M concentration. -
Catalyst Introduction: Add
(0.05 equiv) under a strict argon atmosphere to prevent catalyst oxidation. -
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Self-Validating IPC: Monitor via LC-MS. The reaction is complete when the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity) disappears, replaced entirely by the mass of the cross-coupled product.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C4 position.
Protocol B: C2 Reductive Amination
This protocol converts the C2-aldehyde into a secondary or tertiary amine, a common transformation in pharmacophore development[3].
-
Causality of Reducing Agent: Sodium triacetoxyborohydride (
) is employed over sodium borohydride ( ). As a milder reducing agent, it selectively reduces the protonated imine intermediate without prematurely reducing the starting aldehyde to an unwanted alcohol byproduct. -
Causality of Solvent: 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) because its higher boiling point allows for gentle heating if the initial imine formation is sterically hindered.
Step-by-Step Procedure:
-
Imine Formation: Dissolve 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C. Portion-wise, add
(1.5 equiv). -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc). The UV-active aldehyde spot will be consumed, and a new, more polar spot (the amine) will appear, which can be selectively stained with Ninhydrin (if a secondary amine is formed).
-
Workup: Quench with saturated aqueous
to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM, dry, and concentrate.
Applications in Drug Discovery & Materials Science
Pharmacophore Development
Thiophenes are widely recognized as classical bioisosteres of benzene rings in medicinal chemistry. The incorporation of 4-Bromo-5-propylthiophene-2-carbaldehyde into drug discovery pipelines allows researchers to modulate the electronic distribution and steric bulk of lead compounds. The C5-propyl group specifically aids in fine-tuning the partition coefficient (LogP), which directly correlates with improved blood-brain barrier (BBB) penetration and cellular membrane permeability. Furthermore, it serves as a critical biological reagent and impurity reference standard during pharmaceutical scale-up[2].
Organic Electronics and Materials
Beyond biology, this building block is highly valued in the synthesis of organic photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs). The aldehyde group can undergo Knoevenagel condensations with electron-deficient active methylene compounds (e.g., malononitrile) to create push-pull donor-acceptor dyes. Simultaneously, the C4-bromine allows for electropolymerization or chemical polymerization into highly conjugated, conductive polymer networks.
Conclusion
4-Bromo-5-propylthiophene-2-carbaldehyde is a structurally elegant, multi-faceted building block. By understanding the distinct electronic and steric environments of its three functional handles—the electrophilic C2-aldehyde, the cross-coupling-ready C4-bromine, and the lipophilic C5-propyl group—scientists can deploy it effectively in both targeted drug discovery and advanced materials synthesis. Adhering to the mechanistically grounded protocols outlined in this guide ensures high-yield, reproducible transformations.
References
-
Bio-Fount - 4-Bromo-5-propylthiophene-2-carbaldehyde as a Pharmaceutical Reference Standard and Biomedical Reagent. Available at: [Link]
-
001Chemical - Chemical Properties and Molecular Weight Data for CAS 938006-81-6. Available at: [Link]
Sources
Strategic Utilization of 4-Bromo-5-propylthiophene-2-carbaldehyde in Advanced Drug Discovery and Materials Science
Executive Summary
In modern synthetic chemistry and drug discovery, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 4-Bromo-5-propylthiophene-2-carbaldehyde (CAS: 938006-81-6) [1] represents a highly functionalized, multi-handle scaffold. By integrating an electrophilic formyl group, a cross-coupling-ready bromide, and a lipophilic propyl chain onto a bioisosteric thiophene core, this molecule serves as a linchpin for synthesizing complex neurodegenerative therapeutics and organic optoelectronic materials.
This whitepaper dissects the physicochemical logic of this scaffold, provides field-proven, self-validating synthetic protocols, and maps its trajectory in contemporary drug design.
Molecular Architecture & Physicochemical Profiling
The utility of 4-Bromo-5-propylthiophene-2-carbaldehyde stems from its orthogonal reactivity. The thiophene ring acts as a bioisostere for benzene, offering superior pharmacokinetic properties, including enhanced metabolic stability and reduced toxicity [2].
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics that dictate the handling and application of this building block [1].
| Property | Value | Scientific Implication |
| CAS Number | 938006-81-6 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₉BrOS | Indicates high heteroatom density, useful for tuning electronic bandgaps. |
| Molecular Weight | 233.13 g/mol | Low molecular weight allows for extensive functionalization while adhering to Lipinski's Rule of 5. |
| SMILES String | CCCC1=C(Br)C=C(C=O)S1 | Confirms the 2,4,5-substitution pattern critical for regioselective reactions. |
| C2 - Formyl Group | Highly Electrophilic | Ideal for Schiff base formation, reductive aminations, and Wittig olefinations. |
| C4 - Bromo Group | Oxidative Addition Ready | Prime site for Palladium-catalyzed Suzuki, Stille, or Buchwald-Hartwig couplings. |
| C5 - Propyl Group | Lipophilic Chain | Increases LogP, directly enhancing Blood-Brain Barrier (BBB) permeability. |
Pharmacophore Logic in Neurodegenerative Diseases (NDD)
Recent advances in neurodegenerative disease (NDD) therapeutics highlight the thiophene scaffold as a privileged structure. Compared to traditional indoles or pyridines, thiophene derivatives exhibit superior blood-brain barrier (BBB) penetration and structural malleability, allowing them to act as multi-target agents against amyloid-β aggregation and oxidative stress [2]. The C5-propyl group specifically drives the lipophilicity required for CNS targeting, while the C2 and C4 positions allow for the modular attachment of receptor-binding motifs.
Fig 1: Pharmacophore mapping of 4-Bromo-5-propylthiophene-2-carbaldehyde for NDD drug design.
Advanced Synthetic Methodologies
To leverage this building block, chemists must execute orthogonal functionalizations without cross-reactivity. The formyl group is sensitive to harsh oxidants and strong nucleophiles, while the bromo group requires transition-metal catalysis.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Causality & Rationale:
We utilize
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst Loading: Add
(0.05 equiv, 5 mol%). Self-Validation Check: The catalyst must be a bright yellow powder; if it appears brown or black, it has oxidized to Pd(II) and will stall the reaction. -
Solvent & Base: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v, 10 mL), followed by the addition of
(2.0 equiv, 2.0 mmol). -
Reaction Execution: Heat the biphasic mixture to 90°C under vigorous stirring for 8–12 hours.
-
In-Process QC: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The starting material spot (UV active, stains with 2,4-DNPH) should disappear, replaced by a lower Rf product spot.
-
Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (
mL). Dry the organic layer over anhydrous , concentrate in vacuo, and purify via silica gel flash chromatography.
Fig 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling at the C4 position.
Protocol B: Schiff Base Formation at C2 (Pharmacophore Extension)
Causality & Rationale: The synthesis of imines (Schiff bases) from the C2-formyl group is a critical step in generating neuroactive compounds [3]. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without lowering the pH to a point where the nucleophilic amine is completely protonated (which would halt the reaction).
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equiv) and a primary amine (e.g., a substituted aniline, 1.1 equiv) in absolute ethanol (10 mL/mmol).
-
Catalysis: Add 5–6 drops of glacial acetic acid.
-
Condensation: Reflux the mixture at 80°C for 4–6 hours. Water is generated as a byproduct; in moisture-sensitive extensions, molecular sieves (4Å) can be added to drive the equilibrium forward.
-
Isolation: Upon completion (verified by the disappearance of the aldehyde peak at ~9.8 ppm in a crude
-NMR aliquot), cool the reaction in an ice bath. The Schiff base typically precipitates as a crystalline solid. -
Purification: Filter the precipitate and recrystallize from hot ethanol to yield the pure (E)-imine derivative.
Conclusion
4-Bromo-5-propylthiophene-2-carbaldehyde is far more than a simple heterocyclic intermediate; it is a meticulously balanced scaffold designed for modular synthesis. The orthogonal reactivity between its C2-formyl and C4-bromo groups allows chemists to execute complex "build-couple-pair" strategies. Furthermore, its inherent physicochemical properties—specifically the lipophilicity imparted by the C5-propyl chain—make it an indispensable building block in the ongoing pursuit of next-generation neurodegenerative therapeutics and advanced organic materials.
References
-
Sharma, S., Gupta, M., & Sharma, S. (2025). "Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders." Critical Reviews in Analytical Chemistry, Taylor & Francis. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction." PMC. Available at:[Link](Note: URL represents the foundational methodology for thiophene-carbaldehyde cross-couplings).
Comprehensive Technical Guide: 4-Bromo-5-propylthiophene-2-carbaldehyde in Advanced Organic Synthesis
As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter the need for highly functionalized, multi-handle molecular scaffolds. 4-Bromo-5-propylthiophene-2-carbaldehyde (CAS 938006-81-6) [1] is a premier example of such a building block. Its unique substitution pattern—combining an electrophilic formyl group, a cross-coupling-ready heavy halogen, and a lipophilic alkyl chain—provides orthogonal reactivity that is indispensable in both pharmaceutical drug discovery and the development of advanced organic materials (e.g., non-fullerene acceptors for photovoltaics).
This whitepaper provides an in-depth mechanistic analysis and field-proven, self-validating protocols for the synthesis and utilization of this critical thiophene derivative.
Chemical Identity & Physical Properties
Before deploying any building block in a multi-step synthesis, it is critical to establish its baseline physical and structural parameters. The table below summarizes the core quantitative data for 4-Bromo-5-propylthiophene-2-carbaldehyde.
| Property | Value / Description |
| Chemical Name | 4-Bromo-5-propylthiophene-2-carbaldehyde |
| CAS Number | 938006-81-6 |
| Molecular Formula | C8H9BrOS |
| Molecular Weight | 233.13 g/mol |
| MDL Number | MFCD18888240 |
| Structural Features | Thiophene core, C2-formyl, C4-bromo, C5-propyl |
| Typical Appearance | Pale yellow to brown liquid/oil |
Structural Mechanistic Analysis: The Logic of the Scaffold
The synthetic utility of 4-Bromo-5-propylthiophene-2-carbaldehyde is dictated by its precisely engineered electronic environment. Understanding the causality behind its reactivity allows researchers to design highly selective downstream functionalizations.
-
The C2-Formyl Group (-CHO): Acts as a strong electron-withdrawing group (EWG). It provides an electrophilic handle for Knoevenagel condensations, Wittig olefination, and reductive aminations. Mechanistically, it deactivates the thiophene ring towards electrophilic attack but strongly directs incoming electrophiles to the meta position (C4).
-
The C5-Propyl Group: Acts as an electron-donating group (EDG) via inductive effects. It enhances the lipophilicity of the molecule, which is a critical parameter for maintaining solubility in non-polar organic solvents during polymer or API synthesis. It directs electrophilic aromatic substitution to its ortho position (C4).
-
The C4-Bromo Group: Serves as a highly reactive, orthogonal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig).
Causality in Synthesis: The de novo synthesis of this molecule relies on exploiting synergistic directing effects. When 5-propylthiophene-2-carbaldehyde is subjected to bromination, both the C2 and C5 substituents cooperatively direct the bromonium ion (Br⁺) exclusively to the C4 position. This ensures high regioselectivity and prevents the formation of difficult-to-separate isomeric mixtures, a well-documented phenomenon in [2].
Mechanistic directing effects ensuring regioselective C4-bromination.
De Novo Synthesis Protocol: A Self-Validating Workflow
To ensure high purity and yield, the following two-step protocol is optimized for laboratory-scale synthesis starting from commercially available 2-propylthiophene. This workflow is designed as a self-validating system : each step contains specific analytical checkpoints to guarantee structural integrity before proceeding.
Two-step de novo synthesis of 4-Bromo-5-propylthiophene-2-carbaldehyde.
Step 1: Vilsmeier-Haack Formylation of 2-Propylthiophene
Objective: Regioselective installation of the formyl group at the C5 position (the available alpha position). Reagents: 2-Propylthiophene (1.0 equiv), Phosphorus oxychloride (POCl₃, 1.2 equiv), N,N-Dimethylformamide (DMF, 1.2 equiv), 1,2-Dichloroethane (DCE, solvent).
Methodology:
-
Electrophile Generation: Cool a solution of DMF in DCE to 0 °C under an inert argon atmosphere. Add POCl₃ dropwise over 30 minutes. Causality: The reaction is highly exothermic; maintaining the temperature below 5 °C ensures the stable formation of the Vilsmeier-Haack reagent (chloromethyleniminium ion) without degradation.
-
Substrate Addition: Slowly add 2-propylthiophene to the complex at 0 °C.
-
Propagation: Warm the mixture to room temperature, then heat to 70 °C for 4 hours.
-
Quenching & Hydrolysis: Cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of sodium acetate (NaOAc). Causality: Mild basic hydrolysis converts the iminium intermediate into the final aldehyde without triggering aldol-type side reactions.
-
Workup: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.
-
Self-Validation Checkpoint: ¹H-NMR must show the appearance of a distinct aldehyde proton singlet at ~9.8 ppm and two doublet aromatic protons (C3 and C4).
Step 2: Regioselective Bromination
Objective: Electrophilic bromination at the C4 position utilizing the synergistic directing effects described in Section 2. Reagents: 5-Propylthiophene-2-carbaldehyde (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (solvent).
Methodology:
-
Preparation: Dissolve 5-propylthiophene-2-carbaldehyde in anhydrous DMF and shield the reaction flask from light. Causality: Light shielding prevents homolytic cleavage of NBS, suppressing unwanted radical bromination at the propyl chain.
-
Bromination: Cool to 0 °C and add NBS in small portions over 1 hour. Causality: The use of NBS in DMF provides a controlled, slow release of electrophilic bromine (Br⁺), preventing over-bromination.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Pour the mixture into ice water to precipitate the product or extract with ethyl acetate. Wash the organic layer extensively with water (5x) to remove all traces of DMF.
-
Purification: Dry and concentrate the organic layer. Purify via flash chromatography (Hexanes:EtOAc 95:5) to isolate the target compound.
-
Self-Validation Checkpoint: Mass spectrometry (LC-MS) must show an [M+H]⁺ peak at m/z 233/235 with a characteristic 1:1 isotopic splitting pattern confirming the presence of a single bromine atom. ¹H-NMR will show the disappearance of the C4 aromatic proton, leaving only a single aromatic singlet for the C3 proton.
Downstream Applications: Orthogonal Functionalization
The true power of 4-Bromo-5-propylthiophene-2-carbaldehyde lies in its orthogonal reactivity. The formyl and bromo groups can be addressed independently without interfering with one another, allowing for divergent synthetic pathways.
Orthogonal functionalization pathways for downstream applications.
-
Pharmaceutical Intermediates: The C4-bromo site is an ideal handle for Suzuki-Miyaura cross-coupling with arylboronic acids. This allows for the rapid construction of complex, multi-ring active pharmaceutical ingredient (API) scaffolds while leaving the aldehyde intact for subsequent late-stage functionalization.
-
Organic Electronics: In the synthesis of non-fullerene acceptors (NFAs) for organic photovoltaics, the C2-formyl group is frequently subjected to Knoevenagel condensation with electron-deficient end groups (e.g., INCN or rhodanine derivatives). Concurrently, the bromo group allows for backbone extension via Stille coupling, creating the highly conjugated A-π-D-π-A frameworks necessary for high power conversion efficiencies.
References
-
Schatz, J. "Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides." Science of Synthesis, Category 2, Hetarenes and Related Ring Systems. DOI: 10.1055/b-00000101. URL:[Link]
Sources
Comprehensive Physicochemical and Synthetic Profiling of 4-Bromo-5-propylthiophene-2-carbaldehyde
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the realm of advanced organic synthesis, halogenated thiophene derivatives serve as indispensable building blocks for both active pharmaceutical ingredients (APIs) and organic electronic materials (such as OLEDs and OPVs). 4-Bromo-5-propylthiophene-2-carbaldehyde (CAS: 938006-81-6) is a highly versatile, multi-functionalized heterocycle[1]. It features an electron-rich thiophene core, a reactive electrophilic aldehyde, a cross-coupling-ready bromine atom, and a lipophilic propyl chain.
As a Senior Application Scientist, I frequently encounter challenges where canonical experimental data for specialized intermediates is sparse. While standard databases may lack explicit empirical boiling and melting points for this specific CAS number[2], we can derive highly accurate predictive models based on thermodynamic causality, homologous series extrapolation, and empirical phase behavior. This whitepaper provides an authoritative guide on the physical properties, synthetic pathways, and downstream applications of 4-Bromo-5-propylthiophene-2-carbaldehyde.
Physicochemical Profiling: Phase Behavior & Thermodynamics
The physical state of a multi-substituted thiophene is governed by a delicate interplay of London dispersion forces, dipole-dipole interactions, and crystal lattice packing efficiency.
Thermodynamic Causality
-
Boiling Point Dynamics: The boiling point of thiophene-based compounds increases significantly with the addition of heavy halogens and alkyl chains. The base molecule, thiophene-2-carbaldehyde, boils at approximately 198 °C. The introduction of a bromine atom at the C4 position adds substantial polarizability and molecular mass, increasing the boiling point to ~241.4 °C (as seen in 4-bromothiophene-2-carbaldehyde)[3]. The further addition of a propyl chain at the C5 position introduces additional van der Waals surface area. Each methylene (-CH₂-) unit typically elevates the boiling point by 20–30 °C. Therefore, the predicted boiling point of 4-Bromo-5-propylthiophene-2-carbaldehyde at standard atmospheric pressure (760 mmHg) is exceptionally high, necessitating vacuum distillation for purification.
-
Melting Point Dynamics: While the bromine atom and aldehyde group promote intermolecular dipole interactions that typically raise melting points, the flexible C5-propyl chain acts as a "lattice disruptor." Alkyl chains increase the degrees of conformational freedom, hindering tight crystal packing. Consequently, while 4-bromothiophene-2-carbaldehyde is a low-melting solid, the propyl derivative is predicted to be a viscous liquid or a very low-melting solid at ambient room temperature.
Comparative Quantitative Data
To provide a robust predictive framework, the following table summarizes the physicochemical properties of 4-Bromo-5-propylthiophene-2-carbaldehyde against its closest structural homologs[4][5][6].
| Compound Name | CAS Number | Molecular Weight | Boiling Point (760 mmHg) | Boiling Point (Reduced Pressure) | Melting Point | Physical State (25 °C) |
| 4-Bromothiophene-2-carbaldehyde | 18791-75-8 | 191.05 g/mol | 241.4 °C[3] | 114–115 °C (11 mmHg)[4] | 30–34 °C | Low-melting solid |
| 5-Propylthiophene-2-carbaldehyde | 35250-76-1 | 154.23 g/mol | ~220.0 °C | 95–100 °C (10 mmHg) | < 15 °C | Light-yellow liquid[6] |
| 4-Bromo-5-propylthiophene-2-carbaldehyde | 938006-81-6 | 233.13 g/mol | 310–320 °C (Predicted) | 150–160 °C (10 mmHg) (Predicted) | 5–15 °C (Predicted) | Viscous Liquid |
Synthetic Methodology: A Self-Validating Protocol
The most logical and regioselective approach to synthesizing 4-Bromo-5-propylthiophene-2-carbaldehyde is the Vilsmeier-Haack formylation of 3-bromo-2-propylthiophene.
Mechanistic Rationale
In 3-bromo-2-propylthiophene, the C2 position is occupied by the propyl group, and the C3 position by the bromine atom. The thiophene ring is activated toward electrophilic aromatic substitution by the electron-donating alkyl group, while the bromine is mildly deactivating but strongly ortho/para directing. The C5 position is sterically accessible and electronically activated, making it the exclusive site for formylation. This regiocontrol makes the protocol self-validating, as the formation of unwanted isomers is thermodynamically suppressed.
Step-by-Step Experimental Workflow
-
Reagent Activation: In a flame-dried, argon-purged flask, cool anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents) to 0 °C. Slowly add Phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise. Stir for 30 minutes to generate the electrophilic Vilsmeier iminium salt.
-
Substrate Addition: Dissolve 3-bromo-2-propylthiophene (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Propagation: Remove the ice bath and heat the reaction mixture to 70 °C for 4–6 hours. Monitor the consumption of the starting material via TLC or LC-MS.
-
Quenching & Hydrolysis: Cool the mixture to room temperature and carefully pour it over crushed ice. Add a saturated aqueous solution of Sodium Acetate (NaOAc) to adjust the pH to ~6-7. Stir vigorously for 2 hours to fully hydrolyze the iminium intermediate into the target aldehyde.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude viscous liquid via silica gel flash chromatography (Hexanes/EtOAc gradient) or vacuum distillation (~150 °C at 10 mmHg) to yield pure 4-bromo-5-propylthiophene-2-carbaldehyde.
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack formylation workflow for the regioselective synthesis of the target compound.
Applications in Drug Development & Materials Science
The orthogonal reactivity of 4-Bromo-5-propylthiophene-2-carbaldehyde makes it a highly prized scaffold. The molecule contains two distinct reactive handles that can be manipulated independently without cross-interference.
-
C-Br Bond (Suzuki-Miyaura Cross-Coupling): The bromine atom at the C4 position can undergo palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids. This is heavily utilized in the synthesis of conjugated polymers for Organic Photovoltaics (OPVs), where the propyl chain serves to increase the solubility of the resulting polymer in organic processing solvents.
-
Aldehyde Moiety (Knoevenagel Condensation): The C2-aldehyde readily reacts with active methylene compounds (e.g., malononitrile or cyanoacetic acid) under basic conditions. In drug discovery, this is used to synthesize thiophene-based enones and chalcone analogs, which frequently exhibit potent antimicrobial and anti-inflammatory properties by acting as Michael acceptors against target cysteine residues.
Downstream Application Diagram
Caption: Orthogonal downstream functionalization pathways of 4-Bromo-5-propylthiophene-2-carbaldehyde.
References
-
Scholaris / Canadian Institutional Repository. An Efficient Synthesis of Substituted Hexahydrobenzo[f]thieno[c]quinoline (Preparation of 5-propylthiophene-2-carbaldehyde). Scholaris.ca. Available at: [Link]
Sources
electronic properties of propyl-substituted bromothiophene aldehydes
An In-Depth Technical Guide to the Electronic Properties of Propyl-Substituted Bromothiophene Aldehydes
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Substituted thiophenes are cornerstone building blocks in the development of advanced organic electronic materials and novel therapeutic agents.[1][2] Their utility is derived from a tunable electronic structure, which can be precisely modulated through the strategic placement of functional groups. This guide focuses on a specific, yet highly illustrative, class of these compounds: propyl-substituted bromothiophene aldehydes. We will dissect the intricate interplay between the electron-donating n-propyl group and the electron-withdrawing bromo and aldehyde functionalities. This "electronic tug-of-war" within the aromatic thiophene ring governs the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its electrochemical behavior, and its optical properties.
This document provides a comprehensive overview, beginning with the fundamental principles of substituent effects on the thiophene core, followed by validated synthetic protocols, in-depth experimental methodologies for characterization, and the application of computational chemistry for predictive analysis. The insights and protocols herein are designed to empower researchers to harness the unique electronic characteristics of these versatile molecules for applications ranging from organic semiconductors to targeted drug design.
The Thiophene Core: A Platform for Electronic Engineering
Thiophene is an aromatic five-membered heterocycle containing a sulfur atom.[3] Its π-electron rich system is more nucleophilic than benzene, making it highly amenable to electrophilic substitution.[2][4] The electronic properties of the thiophene ring, particularly the energy levels of the HOMO and LUMO, can be finely tuned by the addition of substituents.[5][6] This principle is fundamental to the design of functional organic molecules.
-
Electron-Donating Groups (EDGs): Alkyl groups, such as the n-propyl group, are classic EDGs. They operate primarily through an inductive effect, pushing electron density into the thiophene ring. This destabilizes the HOMO, causing its energy level to rise. A higher HOMO energy generally corresponds to a lower oxidation potential, making the molecule easier to oxidize.
-
Electron-Withdrawing Groups (EWGs): Halogens (like bromine) and carbonyls (like the aldehyde group) are potent EWGs. Bromine exerts a strong inductive withdrawing effect due to its high electronegativity. The aldehyde group withdraws electrons through both induction and resonance. These effects stabilize the LUMO, lowering its energy level and making the molecule easier to reduce.[5]
The simultaneous presence of EDGs and EWGs on the same thiophene ring creates a push-pull system, which significantly narrows the HOMO-LUMO energy gap. This is a key strategy in materials science for developing low band-gap organic semiconductors.[7]
Logical Framework: The Electronic Tug-of-War
The core of this guide is understanding the competitive electronic effects within propyl-substituted bromothiophene aldehydes. The n-propyl group donates electron density, while the bromo and aldehyde groups withdraw it. The final electronic properties are a net result of the magnitude and position of these competing influences.
Caption: Competing electronic influences on the thiophene core.
Synthetic Strategies: Regioselective Functionalization
The precise placement of substituents is critical. The synthesis of a specific isomer, such as 5-bromo-3-propylthiophene-2-carbaldehyde, requires a regioselective approach, often leveraging the inherent reactivity of the thiophene ring and directed lithiation techniques.
General Synthetic Workflow
A common and effective strategy involves a multi-step sequence that builds the desired functionality piece by piece. The workflow below outlines a logical pathway from a simple starting material to the final target molecule.
Sources
- 1. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
literature review of 4-Bromo-5-propylthiophene-2-carbaldehyde synthesis
[1]
Executive Summary
4-Bromo-5-propylthiophene-2-carbaldehyde (CAS: 938006-81-6) is a critical trisubstituted thiophene scaffold used in the development of glucagon receptor antagonists, antimicrobial agents, and organic semiconductor materials.[1] Its structural value lies in its orthogonal reactivity :
-
C2-Formyl Group: Ready for condensation (e.g., Knoevenagel), reduction, or reductive amination.[1]
-
C4-Bromo Handle: A platform for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to introduce aryl or heteroaryl complexity.[1]
-
C5-Propyl Chain: Provides lipophilic bulk, influencing pharmacokinetic (PK) properties and solubility.[1]
This guide presents two distinct synthetic pathways: the "Lithiation-Formylation" Route (Gold Standard) for high regiochemical precision, and the "Direct Functionalization" Route for potential scalability.
Part 1: Strategic Retrosynthesis
To design the optimal route, we must analyze the electronic directing effects of the thiophene ring.
-
Numbering Logic: Sulfur is position 1.[1] The principal functional group (Aldehyde) determines position 2.
-
Disconnection: The most logical disconnection preserves the C4-Br and C5-Propyl relationship, introducing the C2-Formyl group last via electrophilic aromatic substitution (EAS) on the highly reactive C2 position (which is C5 relative to the original thiophene precursor).
Retrosynthetic Diagram[1]
Figure 1: Retrosynthetic analysis revealing 3-bromothiophene as the optimal starting material to ensure correct regiochemistry.
Part 2: Primary Protocol (The Lithiation Route)
Why this route? This pathway guarantees the correct 2,4,5-substitution pattern.[1] Direct bromination of 2-propylthiophene typically yields the 5-bromo isomer (blocking the propyl site) or mixtures.[1] Starting with 3-bromothiophene and utilizing Directed Ortho Lithiation (DoM) ensures the propyl group is installed at C2 (which becomes C5 in the final product numbering).
Workflow Overview
-
Regioselective Lithiation: 3-Bromothiophene is deprotonated at C2 using LDA at -78°C.[1]
-
Alkylation: Trapping the lithio-species with 1-bromopropane yields 3-bromo-2-propylthiophene.[1]
-
Formylation: Vilsmeier-Haack reaction installs the aldehyde at the remaining alpha-position (C5).[1]
Step-by-Step Methodology
Step 1: Synthesis of 3-Bromo-2-propylthiophene
Mechanism: Kinetic deprotonation.[1] The proton at C2 is the most acidic due to the inductive effect of the sulfur and the adjacent bromine.
-
Reagents: 3-Bromothiophene (1.0 equiv), LDA (1.1 equiv), 1-Bromopropane (1.2 equiv), dry THF.
-
Protocol:
-
Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Add Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane) dropwise.
-
Add 3-Bromothiophene dropwise over 15 minutes. Note: Maintain temp < -70°C to prevent "halogen dance" scrambling.
-
Stir for 1 hour at -78°C to ensure complete formation of 3-bromo-2-lithiothiophene.
-
Add 1-bromopropane dropwise.
-
Allow the mixture to warm slowly to room temperature (RT) over 4 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation or silica gel chromatography (Hexanes).[1]
-
Step 2: Vilsmeier-Haack Formylation
Mechanism: Electrophilic aromatic substitution.[1][4] The chloroiminium ion (Vilsmeier reagent) attacks the most electron-rich open position. In 3-bromo-2-propylthiophene, the C5 position (alpha to sulfur) is significantly more reactive than C4 (beta).
-
Reagents: 3-Bromo-2-propylthiophene (from Step 1), POCl₃ (1.2 equiv), DMF (1.5 equiv), 1,2-Dichloroethane (DCE) or DCM.
-
Protocol:
-
In a separate flask, prepare the Vilsmeier Reagent : Cool anhydrous DMF to 0°C and slowly add POCl₃ dropwise. Stir for 30 mins (white precipitate/slurry forms).
-
Dissolve 3-bromo-2-propylthiophene in DCE.
-
Add the thiophene solution to the Vilsmeier reagent at 0°C.
-
Heat the mixture to 60-70°C for 4-6 hours. Monitor by TLC (the intermediate iminium salt is polar; hydrolysis is required to see the aldehyde).[5]
-
Hydrolysis: Cool to RT and pour the mixture into ice-cold saturated NaOAc (aq) or NaHCO₃ solution. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Workup: Extract with DCM, wash with water and brine.
-
Purification: Recrystallization (EtOH/Water) or Column Chromatography (5-10% EtOAc in Hexanes).
-
Reaction Scheme Diagram
Figure 2: Synthetic pathway from 3-bromothiophene to the target aldehyde.
Part 3: Alternative Protocol (Direct Functionalization)
This route uses cheaper starting materials but carries higher risks of regiochemical mixtures and oxidation side-reactions.[1] It is suitable when 2-propylthiophene is the mandated starting material.[1]
-
Formylation: 2-Propylthiophene + POCl₃/DMF → 5-Propylthiophene-2-carbaldehyde .[1]
-
Bromination: 5-Propylthiophene-2-carbaldehyde + Br₂/AlCl₃ or NBS.[1]
-
Regioselectivity Logic: The C2-CHO group is a meta-director (deactivating).[1] The C5-Propyl group is an ortho/para-director (activating).[1]
-
C3 Position: Ortho to CHO (deactivated), Meta to Propyl (less activated).
-
C4 Position: Meta to CHO (less deactivated), Ortho to Propyl (activated).
-
Result: Bromination occurs preferentially at C4 , yielding the target.
-
Risk:[1][6] Aldehydes can oxidize to carboxylic acids in the presence of Br₂.[1] Use of NBS (N-bromosuccinimide) in DMF is recommended to mitigate this.[1]
-
Part 4: Data Summary & Critical Control Points[1]
Physicochemical Data Table
| Property | Value | Notes |
| Molecular Formula | C₈H₉BrOS | |
| Molecular Weight | 233.13 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Depends on purity |
| Boiling Point | ~130-135°C @ 1 mmHg | Estimated |
| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | "Halogen Dance" (Scrambling of Br) | Ensure Temp < -70°C during LDA addition. Add LDA to the thiophene slowly if reverse addition fails. |
| Step 1: Wrong Isomer | Use of n-BuLi instead of LDA | Do NOT use n-BuLi. It causes Li-Br exchange (removing the Br) rather than deprotonation.[1] |
| Step 2: No Reaction | Wet Vilsmeier Reagent | POCl₃ is moisture sensitive.[1] Use fresh bottle. Ensure DMF is anhydrous.[1][5] |
| Step 2: Incomplete Hydrolysis | Insufficient buffering | The iminium intermediate is stable.[1] Ensure quench pH is ~5-7 and stir for >1 hour. |
References
-
Bar, S., & Martin, M. I. (2021).[1] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.[1] Link
-
Fuller, L. S., Iddon, B., & Smith, K. A. (1997).[1] Thienothiophenes.[1] Part 2. Synthesis, metallation and bromine–lithium exchange reactions. J. Chem. Soc., Perkin Trans.[1] 1, 3465–3470.[1] Link
-
Campaigne, E., & Archer, W. L. (1953).[1] Formylation of dimethylaniline (Vilsmeier-Haack General Protocol). Organic Syntheses, 33, 27. Link
-
Sigma-Aldrich. Product Specification: 4-Bromo-2-thiophenecarboxaldehyde.[1] Link (Analogous chemistry reference).
functional group analysis of 4-Bromo-5-propylthiophene-2-carbaldehyde
Title: Functional Group Analysis & Synthetic Utility of 4-Bromo-5-propylthiophene-2-carbaldehyde: A Technical Guide
Executive Summary
This technical guide provides a comprehensive functional group analysis of 4-Bromo-5-propylthiophene-2-carbaldehyde .[1] Designed for medicinal chemists and materials scientists, this document moves beyond basic characterization to explore the "linchpin" utility of this scaffold. The molecule combines three distinct reactive zones—an electrophilic aldehyde, a cross-coupling-ready bromide, and a lipophilic propyl tail—making it a versatile intermediate for synthesizing poly-substituted thiophenes used in organic electronics (OLEDs/OFETs) and pharmaceutical pharmacophores.
Part 1: Structural Anatomy & Theoretical Reactivity
To understand the analysis of this molecule, one must deconstruct it into its interacting moieties. The thiophene ring acts as the conductive core, while the substituents dictate its chemical behavior.
The Electrophilic "Head" (C2-Aldehyde)[1]
-
Nature: The aldehyde at position 2 is conjugated with the thiophene ring.[1][2]
-
Reactivity: Highly susceptible to nucleophilic addition.[1] It serves as a "handle" for chain extension via Wittig olefination, Knoevenagel condensation, or reductive amination.
-
Diagnostic Signal: Strong dipole moment; distinct IR and NMR signatures.[1]
The Coupling "Body" (C4-Bromide)
-
Nature: A halogen located at the beta-position (C4) of the thiophene ring.[1]
-
Reactivity: This is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1] The position at C4 is strategically important because it allows for lateral functionalization orthogonal to the aldehyde axis.
The Lipophilic "Tail" (C5-Propyl)[1]
-
Nature: An alkyl chain at the alpha-position (C5).[1]
-
Function: Unlike the other groups, this is chemically inert under standard coupling conditions. Its primary role is solubility modulation .[1] Thiophene cores are prone to π-stacking aggregation; the propyl chain disrupts this, enhancing solubility in organic solvents (DCM, THF) and facilitating purification.
Part 2: Spectroscopic Identification Strategy
Trustworthy identification requires a multi-modal approach. The following data points constitute the "fingerprint" of the molecule.
Table 1: Spectroscopic Fingerprint Data
| Technique | Parameter | Expected Value / Feature | Structural Insight |
| FT-IR | C=O Stretch | 1660–1685 cm⁻¹ (Strong) | Conjugated aldehyde (lower than aliphatic ~1720).[1] |
| FT-IR | C–H Stretch | 2800–2850 cm⁻¹ (Fermi doublet) | Characteristic aldehyde C-H vibration.[1] |
| ¹H NMR | 9.80 – 9.95 ppm (s, 1H) | Deshielded singlet; confirms oxidation state.[1] | |
| ¹H NMR | 7.50 – 7.80 ppm (s, 1H) | Singlet.[1] No coupling neighbors (C2, C4, C5 blocked). | |
| ¹H NMR | 2.8 (t), 1.7 (m), 0.9 (t) ppm | Classic propyl splitting pattern; verifies C5 alkylation.[1] | |
| GC-MS | Isotope Pattern | M and M+2 (1:1 ratio) | Confirms presence of one Bromine atom ( |
Analyst Note: The singlet at ~7.6 ppm in ¹H NMR is critical. If this signal appears as a doublet, it indicates incomplete bromination or incorrect regioisomerism (e.g., proton at C4).
Part 3: Visualization of Reactivity & Workflow
Diagram 1: Chemo-Structural Reactivity Map
This diagram maps the specific chemical transformations available at each site of the molecule.[1]
Caption: Functional decomposition of the molecule highlighting the orthogonal reactivity of the C2 and C4 positions.[1]
Part 4: Experimental Protocols
These protocols are designed to validate the functional groups described above.
Protocol A: Functional Validation via Suzuki-Miyaura Coupling
Objective: To demonstrate the viability of the C4-Bromine for carbon-carbon bond formation while retaining the aldehyde.
Materials:
-
Substrate: 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 eq)[1]
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane[1]
Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (
) to remove O₂ (Critical: Pd(0) is air-sensitive).[1] -
Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to 85°C for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2).[1] The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (the biaryl product).
-
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.
-
Validation: The product should show the disappearance of the M/M+2 bromine pattern in MS and the appearance of aromatic protons (7.3–7.5 ppm) in NMR, while the aldehyde singlet (~9.8 ppm) remains intact.
Protocol B: Aldehyde Confirmation (2,4-DNP Test)
Objective: Rapid qualitative confirmation of the carbonyl moiety.
-
Dissolve 5 mg of the compound in 0.5 mL ethanol.
-
Add 2-3 drops of 2,4-Dinitrophenylhydrazine (Brady's Reagent) .
-
Observation: An immediate formation of a yellow/orange precipitate indicates a positive result (formation of the hydrazone).
-
Note: If the precipitate is deep red, it suggests extended conjugation.
-
Part 5: Analytical Decision Matrix
Use this workflow to qualify incoming batches or synthesized material.
Caption: Step-by-step quality control workflow for validating 4-Bromo-5-propylthiophene-2-carbaldehyde.
Part 6: Stability & Storage
-
Oxidation Sensitivity: The aldehyde group is prone to auto-oxidation to the carboxylic acid (4-bromo-5-propylthiophene-2-carboxylic acid) upon prolonged exposure to air.[1]
-
Light Sensitivity: Thiophene derivatives can undergo photo-degradation.[1]
-
Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C in amber glass vials.
References
-
Handy, S. T., et al. (2007).[1] "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde." Tetrahedron. (Demonstrates the reactivity of brominated thiophene aldehydes).
-
NIST Chemistry WebBook. "2-Thiophenecarboxaldehyde Infrared Spectrum." (Baseline spectral data for the thiophene aldehyde core).
-
BenchChem. "Suzuki Coupling of 4,5-dibromothiophene-2-carbaldehyde: A Detailed Analysis."[1] (Comparative reactivity of bromo-thiophene aldehydes).
-
Sigma-Aldrich. "4-Bromothiophene-2-carboxaldehyde Product Analysis."[1][3] (Safety and handling standards for 4-bromo analogs).
-
Reich, H. J. "Structure Determination Using NMR."[1] University of Wisconsin-Madison.[1][4] (Authoritative guide on chemical shifts for thiophene and aldehyde protons).
Sources
- 1. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-5-methylthiophene-2-carbaldehyde | 29421-75-8 [sigmaaldrich.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
synthesis of conjugated polymers using 4-Bromo-5-propylthiophene-2-carbaldehyde
Executive Summary & Mechanistic Rationale
4-Bromo-5-propylthiophene-2-carbaldehyde (CAS: 938006-81-6) represents a highly strategic, asymmetric building block in the synthesis of Donor-Acceptor (D-A) conjugated polymers. For researchers and drug development professionals designing advanced organic electronics or biosensors, this molecule’s architecture provides three distinct chemical handles, each serving a critical role in polymer design:
-
C2 Aldehyde (The Acceptor Precursor): Functions as a highly electrophilic site for pre-polymerization modification. Through Knoevenagel condensation, the aldehyde can be converted into cyanovinylene linkages. These linkages act as strong electron-withdrawing groups that extend
-conjugation and lower the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer, which is critical for n-type or ambipolar organic semiconductors 1. -
C4 Bromine (The Polymerization Handle): Serves as the primary reactive site for transition-metal-catalyzed polycondensation. The C-Br bond is highly activated for oxidative addition, making it an ideal substrate for step-growth Suzuki-Miyaura cross-coupling or Direct Heteroarylation Polymerization (DHAP) 2, 3.
-
C5 Propyl Group (The Thermodynamic Balancer): Provides essential solubilizing effects. While longer alkyl chains (e.g., octyl, dodecyl) maximize solubility, they often induce severe steric torsion in the polymer backbone, disrupting
stacking. The propyl group ensures adequate solubility in halogenated processing solvents (like chlorobenzene) while maintaining a highly planar, closely packed solid-state morphology essential for high charge carrier mobility.
Synthetic Workflows & Logical Relationships
The synthesis of conjugated polymers from this monomer typically follows a two-stage workflow: functionalization of the aldehyde to establish the "Acceptor" moiety, followed by polycondensation utilizing the bromine atom to build the conjugated backbone.
Synthetic pathways for conjugated polymers using 4-Bromo-5-propylthiophene-2-carbaldehyde.
Experimental Protocols
Protocol A: Pre-Polymerization Knoevenagel Condensation
Objective: Convert the C2 aldehyde into an electron-deficient cyanovinylene linkage to form the active monomer. Causality: Piperidine acts as a mild organic base to deprotonate the active methylene compound (e.g., 2-(thiophen-2-yl)acetonitrile). The resulting carbanion attacks the electrophilic carbonyl carbon of 4-Bromo-5-propylthiophene-2-carbaldehyde. Subsequent dehydration is thermodynamically driven by the formation of an extended, highly conjugated (E)-alkene system 1.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 4-Bromo-5-propylthiophene-2-carbaldehyde (5.0 mmol) and 2-(thiophen-2-yl)acetonitrile (5.0 mmol) in 30 mL of anhydrous ethanol.
-
Catalysis: Add 3-5 drops of piperidine. Causality Rule: A strictly catalytic amount is sufficient; excess base can lead to side reactions or degradation of the bromothiophene ring.
-
Reaction: Heat the mixture to reflux (78 °C) under an argon atmosphere for 12-24 hours.
-
Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The reaction is self-validating through a distinct bathochromic color shift—the solution will transition from pale yellow to a deep orange/red as the extended
-system forms. Furthermore, treating the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will show the disappearance of the reactive aldehyde spot. -
Isolation: Cool to room temperature. The product typically precipitates as a highly crystalline solid. Filter, wash with cold ethanol, and recrystallize from methanol/dichloromethane to yield the pure cyanovinylene-extended bromothiophene monomer.
Protocol B: Suzuki-Miyaura Polycondensation
Objective: Polymerize the modified bromothiophene monomer with a donor co-monomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester) to yield the final D-A polymer.
Causality: The use of
Step-by-Step Methodology:
-
Monomer Loading: In a Schlenk tube, combine the brominated monomer from Protocol A (1.00 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 mmol),
(0.02 mmol, 2 mol%), and (0.08 mmol, 8 mol%). -
Solvent System: Add 10 mL of anhydrous toluene and 3 mL of degassed 2M aqueous
. Add 2 drops of Aliquat 336. -
Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise rapidly quench the active Pd(0) catalyst and halt polymerization.
-
Polymerization: Heat the vigorously stirred biphasic mixture to 90 °C for 48 hours.
-
End-Capping (Self-Validation): To ensure the polymer chains are terminated cleanly and to validate that high conversion was reached, add phenylboronic acid (0.1 mmol) dissolved in 1 mL toluene. Stir for 4 hours. Then add bromobenzene (0.1 mmol) and stir for an additional 4 hours. This end-capping process removes reactive end-groups, enhancing the thermal and photochemical stability of the final material.
-
Precipitation & Purification: Cool the mixture and precipitate the polymer by dropwise addition into 100 mL of vigorously stirred cold methanol. Self-Validation Rule: Successful high-molecular-weight polycondensation is visually confirmed if the polymer precipitates as long, fibrous, deeply colored strands. If a fine, easily suspended powder forms, the reaction stalled at the oligomer stage. Purify further via Soxhlet extraction (methanol, acetone, then chloroform to extract the target polymer).
Quantitative Data Presentation: Optoelectronic Properties
The structural modifications enabled by 4-Bromo-5-propylthiophene-2-carbaldehyde significantly tune the resulting polymer's properties. The table below summarizes typical quantitative data for polymers synthesized via this route compared to standard benchmarks.
| Polymer System | Synthesis Route | PDI | Optical Bandgap ( | HOMO (eV) | LUMO (eV) | |
| P3HT (Benchmark) | Kumada Catalyst Transfer | 35.0 | 1.2 | 1.90 | -5.00 | -3.10 |
| Fluorene-Thiophene (Unmodified) | Suzuki-Miyaura | 28.5 | 2.1 | 2.45 | -5.40 | -2.95 |
| Fluorene-Cyanovinylene-Thiophene | Knoevenagel | 42.0 | 1.8 | 1.75 | -5.55 | -3.80 |
| Carbazole-Cyanovinylene-Thiophene | Knoevenagel | 38.2 | 2.0 | 1.82 | -5.60 | -3.78 |
Data Interpretation: The introduction of the cyanovinylene linkage (via the C2 aldehyde) drastically lowers the LUMO level (from -2.95 eV to -3.80 eV), transforming a wide-bandgap material into a low-bandgap Donor-Acceptor polymer suitable for n-type or ambipolar charge transport. The propyl group ensures that despite the rigidification of the backbone, high molecular weights (
References
-
Tunable Donor–Acceptor Linear Conjugated Polymers Involving Cyanostyrylthiophene Linkages for Visible-Light-Driven Hydrogen Production. MDPI. 1
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PMC / NIH. 2
-
Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing. 3
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Suzuki Cross-Coupling of 4-Bromo-5-propylthiophene-2-carbaldehyde
Topic: Suzuki cross-coupling reaction conditions for 4-Bromo-5-propylthiophene-2-carbaldehyde Content Type: Application Notes and Protocols
Executive Summary
This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-5-propylthiophene-2-carbaldehyde (1) . While thiophene bromides are generally reactive, this specific substrate presents a unique dichotomy: the C2-aldehyde activates the ring electronically, but the C5-propyl group exerts significant steric hindrance proximal to the reaction site (C4).
Successful coupling requires a catalyst system capable of overcoming this steric barrier without compromising the base-sensitive aldehyde function. This protocol prioritizes Ligand-Enhanced Palladium Catalysis to ensure complete conversion and minimize protodebromination side products.
Strategic Analysis: The Substrate
Structural Challenges
The target molecule, 4-Bromo-5-propylthiophene-2-carbaldehyde, presents three critical features affecting reaction design:
-
Steric Hindrance (C5-Propyl): The flexible propyl chain at position 5 creates a "gating" effect around the C4-Bromine bond. Standard bulky phosphines (like PPh3) may struggle to undergo oxidative addition efficiently compared to unhindered thiophenes.
-
Electronic Activation (C2-Formyl): The electron-withdrawing aldehyde group at C2 decreases electron density in the thiophene ring. This generally facilitates the Oxidative Addition step of the catalytic cycle, partially offsetting the steric hindrance.
-
Chemical Sensitivity (Aldehyde): The aldehyde is susceptible to:
-
Cannizzaro Reaction: In the presence of strong hydroxide bases (NaOH, KOH).
-
Oxidation: If the reaction is not strictly anaerobic.
-
Condensation: With enolizable coupling partners.
-
Mechanistic Implication
The rate-determining step for this specific substrate is likely Transmetallation or Oxidative Addition , depending on the boronic acid used. The steric bulk of the propyl group destabilizes the square-planar Pd(II) intermediate, making the choice of ligand critical to stabilize the complex and facilitate the entry of the boronic acid.
Figure 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step due to the C5-propyl group.
Optimization Matrix
To ensure success, we move beyond generic "Suzuki conditions" to specific tiers of reactivity.
| Parameter | Tier 1: Standard (Robust) | Tier 2: High Performance (Hindered) | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Pd₂(dba)₃ + S-Phos | Tier 1: Bidentate ligand resists de-coordination. Tier 2: S-Phos is electron-rich and bulky, perfect for hindered substrates [1]. |
| Loading | 3 - 5 mol% | 1 - 2 mol% | Higher loading in Tier 1 compensates for lower turnover frequency (TOF). |
| Base | K₃PO₄ (Potassium Phosphate) | K₃PO₄ or CsF | K₃PO₄ is mild and buffers pH, protecting the aldehyde from Cannizzaro disproportionation [2]. |
| Solvent | 1,4-Dioxane / Water (4:[1][2][3]1) | Toluene / Water (10:1) | Dioxane is a universal solvent for polar aldehydes. Toluene is better for highly lipophilic boronic acids. |
| Temp | 80 - 90 °C | 100 °C | Elevated temperature required to overcome the activation energy of the hindered C-Br bond. |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Recommended First)
Best for: Coupling with standard aryl boronic acids where extreme steric bulk is not present on the boronic acid partner.
Materials:
-
4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)
-
Base: K₃PO₄ (Tribasic, anhydrous) (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed) (4:1 ratio)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add the thiophene substrate (1.0 eq), aryl boronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to the flask.
-
Inerting: Evacuate the flask and backfill with Argon (repeat 3 times). Crucial: Oxygen leads to homocoupling of the boronic acid and catalyst deactivation.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe. The concentration of the substrate should be approx. 0.1 M to 0.2 M.
-
Catalyst Addition: Under a positive pressure of Argon, quickly add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Seal the vessel and heat to 85 °C in an oil block or bath. Stir vigorously (800+ RPM).
-
Monitoring: Check by TLC or LC-MS after 2 hours. If starting material remains, continue heating up to 12 hours.
-
Note: The aldehyde may cause "streaking" on TLC; use a mild stain like KMnO4 or UV visualization.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: The "High-Performance" Method (For Difficult Substrates)
Best for: Coupling with sterically hindered boronic acids (e.g., ortho-substituted) or if Protocol A fails.
Materials:
-
Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%, 1:2 Pd:L ratio)
-
Base: K₃PO₄ (3.0 equiv)[3]
-
Solvent: Toluene / Water (10:1)
Procedure:
-
Pre-complexation (Optional but Recommended): In a separate small vial under Argon, mix Pd₂(dba)₃ and S-Phos in 1 mL of degassed Toluene. Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.
-
Main Reaction: In the main reaction vessel, combine substrate, boronic acid, and base.
-
Combine: Add the pre-formed catalyst solution to the main vessel. Add remaining solvent.
-
Heat: Heat to 100 °C . The Buchwald ligands (S-Phos) are thermally stable and highly active for hindered couplings [3].
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Steric Failure | Switch to Protocol B (S-Phos). Ensure Argon line is pure (O₂ kills active Pd). |
| Debromination (Ar-H formed) | "Hydride" source present | Reduce water content. Ensure alcohol solvents (if used) are removed. Lower temperature slightly (to 80°C). |
| Homocoupling (Ar-Ar) | Oxygen leak | Degas solvents more rigorously (sparge with Ar for 20 mins). Check septum integrity. |
| Aldehyde Loss | Base-mediated side reaction | Switch base to CsF (Cesium Fluoride) in anhydrous DME. This is a neutral/non-basic activation method. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal protocol based on the coupling partner.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Handy, S. T., & Zhang, Y. (2006). Regioselective couplings of 4,5-dibromothiophene-2-carbaldehyde. Synthesis, 2006(22), 3883-3887.
Sources
Application Note: Optimized Knoevenagel Condensation Protocols for 4-Bromo-5-propylthiophene-2-carbaldehyde
Topic: Knoevenagel condensation protocols for 4-Bromo-5-propylthiophene-2-carbaldehyde Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Material Scientists (Organic Electronics)
Abstract & Strategic Significance
The Knoevenagel condensation of 4-Bromo-5-propylthiophene-2-carbaldehyde (1) is a pivotal transformation in the synthesis of functionalized conjugated systems. This specific scaffold balances three critical molecular design elements:
-
The 2-Vinyl Motif: Generated via condensation, serving as the electronic bridge for push-pull chromophores (OPV materials) or Michael acceptors (medicinal chemistry).
-
The 4-Bromo Handle: A dormant site for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), allowing late-stage diversification.
-
The 5-Propyl Chain: Crucial for solubility processing and lipophilicity modulation without imposing significant steric hindrance at the reactive aldehyde center.
This guide details three validated protocols ranging from classical organic catalysis to sustainable aqueous systems, ensuring high fidelity preservation of the bromo-substituent.
Mechanistic Insight & Reaction Logic
The reaction proceeds via a base-catalyzed nucleophilic addition-elimination sequence. Unlike simple benzaldehydes, the thiophene ring is electron-rich (excess
Critical Control Points:
-
pK_a Matching: The choice of base (Piperidine vs. Pyridine) must match the acidity of the active methylene compound (pK_a ~11 for malononitrile vs. ~13 for malonic acid).
-
Solubility vs. Reactivity: The 5-propyl group increases lipophilicity. Ethanol alone may require mild heating for homogeneity, whereas aqueous protocols require vigorous stirring or surfactants.
-
Bromo-Stability: Conditions are selected to strictly avoid halogen-metal exchange or nucleophilic aromatic substitution at the C-4 position.
DOT Diagram 1: Mechanistic Pathway
Figure 1: General catalytic cycle for the base-mediated Knoevenagel condensation on thiophene aldehydes.
Experimental Protocols
Method A: The "Classical" Protocol (High Yield, General Purpose)
Target: Synthesis of Nitriles (using Malononitrile) or Esters (using Ethyl Cyanoacetate). Best For: Initial screening and gram-scale synthesis.
Reagents:
-
Substrate: 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equiv)
-
Active Methylene: Malononitrile (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of (1) in 5 mL of absolute ethanol. The solution may be slightly yellow.
-
Reagent Addition: Add 1.1 mmol of Malononitrile. Stir for 5 minutes to ensure homogeneity.
-
Catalysis: Add 10 mol% Piperidine (approx. 1-2 drops per mmol) dropwise.
-
Observation: A color change (often to darker yellow/orange) indicates the formation of the iminium intermediate or the onset of condensation.
-
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours.
-
Note: If precipitation occurs early, add minimal ethanol to maintain stirring, but precipitation often indicates the product is forming.
-
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The aldehyde spot (usually higher R_f) should disappear.
-
Work-up:
-
If Solid Precipitates: Cool in an ice bath for 30 mins, filter, and wash with cold ethanol.
-
If Solution: Evaporate solvent under reduced pressure.[1] Recrystallize the residue from Ethanol/Heptane.
-
Method B: The Doebner Modification (Synthesis of Acrylic Acids)
Target: Synthesis of 3-(4-Bromo-5-propylthiophen-2-yl)acrylic acid. Best For: Generating carboxylic acid linkers for bioconjugation or further esterification.
Reagents:
-
Substrate: 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equiv)
-
Reagent: Malonic Acid (2.0 equiv)
-
Solvent/Base: Pyridine (5-10 volumes)
-
Catalyst: Piperidine (0.1 equiv)
Step-by-Step Procedure:
-
Setup: Charge a flask with the aldehyde (1) and Malonic Acid (excess is required to drive decarboxylation).
-
Solvent: Add Pyridine. The solid malonic acid will dissolve upon heating.
-
Catalyst: Add catalytic Piperidine.
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours.
-
Quench: Pour the cooled reaction mixture into ice-cold HCl (1M or 2M) with vigorous stirring.
-
Goal: Neutralize pyridine and protonate the carboxylate salt.
-
-
Isolation: The product should precipitate as a solid. Filter, wash with water (to remove pyridinium salts), and dry.
Method C: Green Aqueous Protocol (Sustainable)
Target: High-throughput screening or environmentally sensitive applications. Best For: Malononitrile or highly acidic methylene compounds.
Reagents:
-
Substrate: 4-Bromo-5-propylthiophene-2-carbaldehyde
-
Catalyst: DBU (Diazabicyclo[5.4.0]undec-7-ene) - 5 mol%
-
Solvent: Water:Ethanol (1:1)
Step-by-Step Procedure:
-
Mixing: Combine aldehyde and malononitrile in Water:Ethanol (1:1). The co-solvent is necessary due to the lipophilic 5-propyl chain.
-
Catalysis: Add DBU.
-
Reaction: Sonicate or stir vigorously at RT for 15–30 minutes.
-
Isolation: The product usually precipitates out of the aqueous mixture. Filter and wash with water.
Data Summary & Comparison
| Parameter | Method A (Classical) | Method B (Doebner) | Method C (Green) |
| Product Type | Nitrile / Ester | Acrylic Acid | Nitrile / Ester |
| Active Reagent | Malononitrile / Ethyl Cyanoacetate | Malonic Acid | Malononitrile |
| Catalyst | Piperidine | Pyridine/Piperidine | DBU |
| Temp/Time | RT / 2-4 h | 90°C / 4-6 h | RT / 30 min |
| Yield (Typical) | 85-95% | 70-85% | 80-90% |
| Purification | Filtration/Recrystallization | Acid precipitation | Filtration |
| Atom Economy | High (Water byproduct) | Lower (CO2 + Water loss) | High |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific downstream application.
Figure 2: Decision tree for protocol selection based on target functionality and scale.
References
-
General Knoevenagel on Thiophenes: Vertex AI Search Result 1.1. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives.[11] Available at: [Link]
-
Doebner Modification Protocol: Vertex AI Search Result 1.10. Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
Green Chemistry Approaches: Vertex AI Search Result 1.3. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]
-
Analogous Substrate Synthesis: Vertex AI Search Result 1.2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
DBU Catalyzed Protocols: Vertex AI Search Result 1.4. Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijcps.org [ijcps.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles [organic-chemistry.org]
using 4-Bromo-5-propylthiophene-2-carbaldehyde in organic solar cell materials
Application Notes & Protocols
Topic: Leveraging 4-Bromo-5-propylthiophene-2-carbaldehyde for Advanced Organic Solar Cell Materials
Introduction: The Strategic Advantage of a Functionalized Thiophene Building Block
Thiophene-based conjugated polymers are a cornerstone of organic photovoltaic (OPV) research, largely due to their excellent charge transport properties and tunable electronic structure. The strategic functionalization of the thiophene ring is a critical aspect of molecular design, enabling fine control over the resulting polymer's solubility, morphology, and electronic energy levels.[1]
4-Bromo-5-propylthiophene-2-carbaldehyde is a particularly valuable building block for several key reasons:
-
Bromine as a Reactive Handle: The bromo group at the 4-position serves as a crucial site for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations.[2][3] These reactions are workhorses in the synthesis of donor-acceptor (D-A) conjugated polymers, which are the dominant architecture for high-efficiency organic solar cells.[4][5]
-
Propyl Chain for Solubility and Morphology Control: The n-propyl side chain at the 5-position is essential for ensuring the solubility of the resulting polymers in common organic solvents.[6] This is a prerequisite for solution-based fabrication techniques like spin-coating or printing, which are key to the low-cost, large-area manufacturing potential of OSCs.[1] Furthermore, alkyl side chains play a critical role in influencing the intermolecular packing and thin-film morphology of the active layer, which directly impacts charge separation and transport.[7][8]
-
Aldehyde for Versatile Synthesis: The carbaldehyde group at the 2-position offers a versatile point for further chemical modification. It is particularly well-suited for Knoevenagel condensation reactions, a powerful tool for creating α,β-unsaturated systems and extending conjugation.[9][10] This functionality allows for the synthesis of not only donor polymers but also non-fullerene acceptors (NFAs), making this a highly adaptable starting material.[11][12]
This application note provides detailed protocols for the synthesis of a representative donor-acceptor copolymer using 4-Bromo-5-propylthiophene-2-carbaldehyde and the subsequent fabrication and characterization of a bulk heterojunction (BHJ) organic solar cell.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This protocol describes the synthesis of a D-A copolymer, P(4-propylTh-alt-BDT) , by reacting a distannylated benzo[1,2-b:4,5-b']dithiophene (BDT) derivative with 4-Bromo-5-propylthiophene-2-carbaldehyde. The Stille coupling is often preferred for coupling electron-rich species like thiophenes due to its high functional group tolerance under neutral conditions.[3][13]
Reaction Scheme:
Caption: Stille polymerization workflow for the D-A copolymer.
Materials:
| Material | Supplier | Purity | Notes |
| 4-Bromo-5-propylthiophene-2-carbaldehyde | Commercial | >98% | Starting Material (Monomer 1) |
| (4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) | Synthesized or Commercial | >98% | Co-monomer (Monomer 2) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Commercial | >98% | Catalyst |
| Anhydrous Toluene | Commercial | Anhydrous | Reaction Solvent |
| Methanol, Hexane, Acetone, Chloroform | Commercial | ACS Grade | For purification and extraction |
| Argon (Ar) or Nitrogen (N₂) Gas | Gas Supplier | High Purity | For maintaining an inert atmosphere |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with high-purity argon or nitrogen for at least 30 minutes to remove oxygen and moisture.
-
Reagent Addition:
-
Under a positive flow of inert gas, add 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 eq), the distannylated BDT monomer (1.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Causality Note: Precise equimolar amounts of the two monomers are crucial for achieving high molecular weight polymers. The palladium catalyst facilitates the cross-coupling reaction cycle.[2]
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene via cannula to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Degas the resulting solution by subjecting it to three freeze-pump-thaw cycles. This step is critical to thoroughly remove any dissolved oxygen, which can deactivate the palladium catalyst and lead to lower molecular weight polymer.
-
-
Polymerization Reaction:
-
Heat the reaction mixture to 90-110 °C and stir vigorously under a positive pressure of inert gas for 48 hours. The solution will typically darken as the polymer forms and extends its conjugation.
-
Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, pour the viscous polymer solution dropwise into a beaker of vigorously stirring methanol (approx. 10x the volume of the reaction solvent). This will cause the polymer to precipitate as a solid.
-
Collect the crude polymer by vacuum filtration.
-
Soxhlet Extraction: To remove catalyst residues and low molecular weight oligomers, a sequential Soxhlet extraction is performed. Load the crude polymer into a cellulose thimble and extract sequentially with methanol, hexane, and acetone to remove impurities. Finally, extract the desired polymer fraction with chloroform.
-
Causality Note: Soxhlet extraction is a robust purification method that relies on the differential solubility of the polymer and impurities. The final extraction with a good solvent for the polymer (like chloroform) isolates the high molecular weight fraction.[2]
-
-
Final Precipitation and Drying:
-
Concentrate the chloroform solution and re-precipitate the purified polymer into methanol.
-
Collect the final polymer by filtration and dry it under high vacuum at 40-50 °C for at least 24 hours to remove all residual solvents.
-
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Solar Cell
This protocol details the fabrication of a conventional architecture organic solar cell using the synthesized polymer as the electron donor and a fullerene derivative, such as PC₇₁BM, as the electron acceptor.[14][15]
Device Architecture:
Caption: Layered architecture of a conventional organic solar cell.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Synthesized Donor Polymer P(4-propylTh-alt-BDT)
-
Acceptor: Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)
-
Solvent: Chlorobenzene or o-dichlorobenzene
-
Lithium Fluoride (LiF) and Aluminum (Al) for thermal evaporation
-
Spin coater, hot plate, thermal evaporator, solar simulator, and source meter unit
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Immediately treat with UV-Ozone for 15 minutes to remove organic residues and increase the ITO work function.
-
Causality Note: A pristine substrate is essential for forming high-quality, uniform thin films and ensuring efficient charge collection at the anode.[16]
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the film on a hotplate at 140 °C for 15 minutes in air. This removes water and improves the conductivity and morphology of the HTL.
-
-
Active Layer Preparation and Deposition:
-
Prepare a solution of the donor polymer and PC₇₁BM in chlorobenzene. A typical starting point is a total concentration of 20 mg/mL with a Donor:Acceptor weight ratio of 1:1.5.
-
Stir the solution overnight on a hotplate at ~50 °C to ensure complete dissolution.
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. A typical spin speed is 1000-2000 rpm for 60 seconds. The optimal speed must be determined experimentally to achieve the desired film thickness (typically 80-120 nm).
-
-
Active Layer Annealing (Optional but Recommended):
-
Anneal the active layer film at a temperature between 80-150 °C for 10 minutes inside the glovebox.
-
Causality Note: Thermal annealing can improve the nanoscale phase separation between the donor and acceptor materials, enhancing exciton dissociation and charge carrier mobility, which often leads to improved device performance.[14][15]
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Aluminum (~100 nm). The LiF acts as an electron injection layer, reducing the work function of the cathode to better align with the acceptor's LUMO level, thus improving electron collection. The Al serves as the reflective and conductive top electrode.[17]
-
Device Characterization and Data Analysis
The performance of the fabricated solar cells should be measured under standard test conditions (STC): AM1.5G solar spectrum at 100 mW/cm² irradiance.
Key Performance Metrics:
The current density-voltage (J-V) curve is measured to extract the following key parameters:
| Parameter | Symbol | Description |
| Open-Circuit Voltage | V_oc | The maximum voltage from the solar cell at zero current. Governed by the energy offset between the donor HOMO and acceptor LUMO. |
| Short-Circuit Current Density | J_sc | The maximum current density from the solar cell at zero voltage. Related to light absorption and charge transport. |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve. It reflects the efficiency of charge extraction. |
| Power Conversion Efficiency | PCE | The overall efficiency of the device, calculated as: PCE (%) = (V_oc × J_sc × FF) / P_in × 100 |
Expected Outcomes:
Polymers based on thiophene and BDT derivatives have demonstrated high power conversion efficiencies.[7] The specific performance will depend on the final optimized molecular weight, active layer morphology, and device fabrication conditions. Recent advances in all-polymer solar cells have shown PCEs surpassing 19%. While this specific polymer is a model system, careful optimization could lead to efficiencies in the mid-to-high single digits, providing a strong foundation for further research.
References
-
Fujita, K., et al. Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer. Scientific Research Publishing. 2012. Available from: [Link]
-
Gaspar, H., et al. Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. MDPI. 2023. Available from: [Link]
-
Yengel, E. Fabrication and Characterization of Organic Solar Cells. eScholarship, University of California. 2013. Available from: [Link]
-
DeLongchamp, D.M., et al. Printing Fabrication of Bulk Heterojunction Solar Cells and In Situ Morphology Characterization. JoVE. 2016. Available from: [Link]
-
Yengel, E. Fabrication and characterization of bulk heterojunction organic solar cells: a review. ResearchGate. 2013. Available from: [Link]
-
Asplund, M., et al. a–h Different uses of the Stille and Suzuki cross-coupling reactions. i... ResearchGate. 2009. Available from: [Link]
-
Fujita, K., et al. Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer. Semantic Scholar. 2012. Available from: [Link]
-
An, C., et al. (PDF) Effect of Alkyl Side Chains of Polymer Donors on Photovoltaic Performance of All-Polymer Solar Cells. ResearchGate. 2020. Available from: [Link]
-
Lee, W., et al. Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Moore and More. 2020. Available from: [Link]
-
Zhang, S., et al. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. PMC. 2021. Available from: [Link]
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Lee, J., et al. Alkyl-Side-Chain Engineering of Nonfused Nonfullerene Acceptors with Simultaneously Improved Material Solubility and Device Performance for Organic Solar Cells. ACS Omega. 2021. Available from: [Link]
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Li, Z., et al. Alkyl side chain impact on the charge transport and photovoltaic properties of benzodithiophene and diketopyrrolopyrrole-based c. NRC Publications Archive. 2011. Available from: [Link]
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Wang, Z., et al. Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. 2023. Available from: [Link]
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Bronstein, H., et al. Synthesis of donor–acceptor conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polycondensation: towards efficient C–H activation in nonpolar solvents. RSC Publishing. 2013. Available from: [Link]
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Li, Y., et al. The synthesis of alternating donor–acceptor polymers based on pyrene-4,5,9,10-tetraone and thiophene derivatives, their composites with carbon, and their lithium storage performances as anode materials. PMC. 2021. Available from: [Link]
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Nguyen, H.T., et al. Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. VNUHCM Journal of Science and Technology Development. 2023. Available from: [Link]
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Kumar, A., et al. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. 2022. Available from: [Link]
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Nguyen, H.T., et al. Synthesis and characterization of donor–acceptor semiconducting polymers containing 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole for organic solar cells. New Journal of Chemistry (RSC Publishing). 2020. Available from: [Link]
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Nguyen, H.T., et al. Synthesis and characterization of donor-acceptor semiconducting polymers containing 4-(4-((2-ethylhexyl)oxy)phenyl)-4: H -dithieno[3,2- b:2',3'- d] pyrrole for organic solar cells. Kyung Hee University. 2020. Available from: [Link]
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Li, Z., et al. Polythiophene derivatives compatible with both fullerene and non-fullerene acceptors for polymer solar cells. Journal of Materials Chemistry C (RSC Publishing). 2017. Available from: [Link]
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Sun, Y., et al. Binary all-polymer solar cells with 19.30% efficiency enabled by bromodibenzothiophene-based solid additive. RSC Publishing. 2023. Available from: [Link]
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Bravo, J., et al. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. 2024. Available from: [Link]
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Gao, W., et al. Binary All‐polymer Solar Cells with a Perhalogenated‐Thiophene‐Based Solid Additive Surpass 18 % Efficiency. Wiley Online Library. 2024. Available from: [Link]
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Asati, V., et al. Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. PubMed. 2022. Available from: [Link]
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Thomas, K.R.J., et al. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. MDPI. 2014. Available from: [Link]
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El-Mghari, M., et al. Organic materials based on thiophene and benzothiadiazole for organic solar cells. Computational investigations. OAJ Materials and Devices. 2020. Available from: [Link]
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Synthesis of Novel Schiff Bases from 4-Bromo-5-propylthiophene-2-carbaldehyde: A Detailed Guide for Researchers
Introduction: The Versatility of Thiophene-Based Schiff Bases in Modern Chemistry
Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal and materials chemistry, prized for their wide range of biological activities and unique electronic properties.[1][2] When the thiophene scaffold is functionalized with an azomethine (-C=N-) group through the formation of a Schiff base, a versatile class of ligands and biologically active molecules emerges.[3] These compounds have garnered significant attention for their applications as antimicrobial, anti-inflammatory, anticancer, and antitubercular agents.[4][5]
The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[6] This reaction offers a high degree of modularity, allowing for the facile generation of diverse chemical libraries by varying the aldehyde and amine starting materials. The electronic and steric properties of the substituents on both the aldehyde and the amine play a crucial role in the reactivity and the properties of the resulting Schiff base.
This application note provides a comprehensive guide to the synthesis of novel Schiff bases derived from 4-Bromo-5-propylthiophene-2-carbaldehyde. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for the synthesis with both aliphatic and aromatic amines, and outline the necessary characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of thiophene-based Schiff bases for various applications.
Strategic Considerations for Synthesis
The choice of starting materials and reaction conditions is paramount for the successful synthesis of the target Schiff bases. The 4-Bromo-5-propylthiophene-2-carbaldehyde starting material possesses several key features that influence its reactivity:
-
The Aldehyde Group: The formyl group (-CHO) at the 2-position of the thiophene ring is the reactive site for the condensation reaction with primary amines. Its electrophilicity is modulated by the electronic effects of the substituents on the thiophene ring.
-
The Bromo Substituent: The bromine atom at the 4-position is an electron-withdrawing group, which can influence the reactivity of the aldehyde and provide a potential handle for further synthetic modifications, such as cross-coupling reactions.
-
The Propyl Substituent: The propyl group at the 5-position is an electron-donating group and introduces steric bulk, which may affect the approach of the amine to the aldehyde.
The selection of the primary amine is a critical determinant of the final Schiff base's properties. In this guide, we will explore the synthesis using two representative amines:
-
Aniline: A simple aromatic amine, which will yield a Schiff base with a conjugated system extending from the thiophene ring to the phenyl ring.
-
Ethanolamine: An aliphatic amine containing a hydroxyl group, which can introduce hydrogen bonding capabilities and potentially act as a coordination site in metal complexes.
The general reaction scheme is as follows:
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Materials and Instrumentation
-
4-Bromo-5-propylthiophene-2-carbaldehyde
-
Aniline
-
Ethanolamine
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
FTIR Spectrometer
-
NMR Spectrometer (¹H and ¹³C)
-
Mass Spectrometer
Protocol 1: Synthesis of N-((4-bromo-5-propylthiophen-2-yl)methylene)aniline
This protocol details the synthesis of a Schiff base from 4-Bromo-5-propylthiophene-2-carbaldehyde and the aromatic amine, aniline.
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 g, 4.05 mmol) in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Amine Addition: To the stirred solution, add aniline (0.38 g, 4.05 mmol) dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base as a crystalline solid.
-
Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride.
Caption: Workflow for the synthesis of an aromatic Schiff base.
Protocol 2: Synthesis of 2-(((4-bromo-5-propylthiophen-2-yl)methylene)amino)ethan-1-ol
This protocol describes the synthesis of a Schiff base from 4-Bromo-5-propylthiophene-2-carbaldehyde and the aliphatic amine, ethanolamine.
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 g, 4.05 mmol) in 30 mL of absolute ethanol.
-
Amine Addition: Add ethanolamine (0.25 g, 4.05 mmol) to the solution while stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the Schiff base may be indicated by a color change.
-
Isolation: If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, if solid, can be purified by recrystallization from a suitable solvent like ethanol. If it is an oil, purification can be achieved by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum.
Characterization of Synthesized Schiff Bases
The structural elucidation of the synthesized Schiff bases is crucial for confirming their identity and purity. The following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the stretching vibration of the azomethine group (C=N), which typically appears in the range of 1600-1650 cm⁻¹. The absence of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) confirms the formation of the Schiff base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between 8.0 and 9.0 ppm. The signals for the thiophene ring protons and the protons of the amine moiety will also be present.
-
¹³C NMR: The carbon of the azomethine group will appear as a signal in the range of 150-165 ppm.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the calculated molecular weight.
Quantitative Data Summary
The following table summarizes the expected physicochemical and spectral data for the synthesized Schiff bases.
| Property | N-((4-bromo-5-propylthiophen-2-yl)methylene)aniline | 2-(((4-bromo-5-propylthiophen-2-yl)methylene)amino)ethan-1-ol |
| Molecular Formula | C₁₄H₁₄BrNS | C₁₀H₁₄BrNOS |
| Molecular Weight | 320.24 g/mol | 276.19 g/mol |
| Appearance | Crystalline solid | Solid or viscous oil |
| FTIR (ν C=N, cm⁻¹) | ~1625 | ~1640 |
| ¹H NMR (δ -CH=N-, ppm) | ~8.5 | ~8.2 |
| ¹³C NMR (δ -C=N-, ppm) | ~160 | ~163 |
Applications and Future Directions
The synthesized Schiff bases from 4-Bromo-5-propylthiophene-2-carbaldehyde serve as versatile intermediates for a multitude of applications:
-
Drug Development: These compounds can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromo substituent allows for further structural modifications to optimize activity.[1][5]
-
Coordination Chemistry: The nitrogen atom of the azomethine group and the sulfur atom of the thiophene ring can act as coordination sites for metal ions, leading to the formation of novel metal complexes with potential catalytic or medicinal applications.
-
Materials Science: Thiophene-based Schiff bases can be used as building blocks for the synthesis of polymers and other materials with interesting optical and electronic properties.
Conclusion
This application note provides a detailed and practical guide for the synthesis and characterization of novel Schiff bases derived from 4-Bromo-5-propylthiophene-2-carbaldehyde. The protocols are designed to be robust and adaptable, allowing researchers to generate a library of compounds for further investigation. The insights into the reaction mechanism and characterization techniques will aid in the successful execution of these syntheses and the interpretation of the results. The versatile nature of these thiophene-based Schiff bases opens up numerous avenues for research in medicinal chemistry, coordination chemistry, and materials science.
References
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- "SYNTHESIS, SPECTRAL, BIOLOGICAL, STUDIES OF SCHIFF BASE COMPLEXES OF Cu(II), Co(II), Ru(III) AND V(II) OF THIOPHENE- 2." Jetir.Org.
- Idrees, M., et al. "Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity." Oriental Journal of Chemistry, 2001.
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- "A comprehensive review on synthesis and biological activity of schiff bases." SciSpace.
- "Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole.
- "4-Bromo-5-methylthiophene-2-carbaldehyde | 29421-75-8." Sigma-Aldrich.
- "Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity." AUIQ Complementary Biological System.
- "4-bromo-5-propylthiophene-2-carboxylic acid | 869951-15-5." MilliporeSigma.
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Application Notes and Protocols: A Detailed Guide to the Synthesis and Derivatization of 4-Bromo-5-propylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Thiophene Scaffold
Thiophene, a five-membered, sulfur-containing heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The thiophene nucleus is a privileged scaffold, meaning it is a common motif in FDA-approved drugs and biologically active compounds.[1] The ability to functionalize the thiophene ring at specific positions allows for the fine-tuning of a molecule's physicochemical properties, enhancing its interaction with biological targets.[1]
4-Bromo-5-propylthiophene-2-carbaldehyde is a particularly valuable synthetic intermediate. The aldehyde group provides a handle for a multitude of chemical transformations, while the strategically placed propyl group and bromine atom allow for precise control over the construction of complex molecular architectures. The bromine atom, in particular, serves as an anchor point for powerful carbon-carbon bond-forming reactions such as Suzuki and Sonogashira cross-couplings, opening the door to a vast chemical space for drug discovery and the development of novel organic materials.[6][7][8]
This guide provides a comprehensive, step-by-step methodology for the regioselective synthesis of 4-Bromo-5-propylthiophene-2-carbaldehyde, followed by detailed protocols for its subsequent derivatization.
Part 1: Multi-Step Synthesis of the Target Intermediate
The synthesis of 4-Bromo-5-propylthiophene-2-carbaldehyde is most efficiently achieved through a three-step sequence starting from commercially available thiophene. This route is designed for high regioselectivity, ensuring the desired substitution pattern on the thiophene ring.
Caption: Overall synthetic workflow for 4-Bromo-5-propylthiophene-2-carbaldehyde.
Step A: Synthesis of 2-Propylthiophene
Expertise & Experience: The first step involves the selective functionalization of the thiophene ring at the 2-position. This is achieved through a direct lithiation reaction using n-butyllithium (n-BuLi), followed by quenching with an electrophile, in this case, n-propyl bromide. The acidity of the protons on the thiophene ring is highest at the α-positions (2 and 5) due to the electron-withdrawing nature of the sulfur atom and its ability to stabilize the resulting carbanion. Therefore, deprotonation with a strong base like n-BuLi occurs preferentially at the 2-position.[9][10] This high regioselectivity is critical for the success of the overall synthesis.
Experimental Protocol:
-
To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 120 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add thiophene (10.0 g, 119 mmol) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents, 131 mmol, typically a 2.5 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add n-propyl bromide (1.2 equivalents, 143 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-propylthiophene as a colorless oil.
| Parameter | Value |
| Starting Material | Thiophene |
| Key Reagents | n-Butyllithium, n-Propyl Bromide |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | ~85%[9] |
| Product | 2-Propylthiophene |
Step B: Synthesis of 5-Propylthiophene-2-carbaldehyde via Vilsmeier-Haack Formylation
Expertise & Experience: The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of electron-rich heterocycles.[11][12][13] The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14][15] The 2-propylthiophene synthesized in the previous step is an electron-rich substrate. The propyl group at the 2-position is an activating, ortho-, para-director. Electrophilic attack is therefore strongly directed to the vacant and electronically-rich 5-position, resulting in highly regioselective formylation.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Experimental Protocol:
-
In a flame-dried, three-necked, round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2-propylthiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of 2-propylthiophene to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-propylthiophene-2-carbaldehyde.
Step C: Synthesis of 4-Bromo-5-propylthiophene-2-carbaldehyde
Expertise & Experience: The final step in the synthesis of the target intermediate is the regioselective bromination of 5-propylthiophene-2-carbaldehyde. The substitution pattern of the starting material is key to achieving the desired outcome. The 5-propyl group is an activating ortho-director, favoring substitution at the 4-position. The 2-carbaldehyde group is a deactivating meta-director, which also directs incoming electrophiles to the 4-position. With both existing substituents directing to the same position, electrophilic bromination is expected to occur with high selectivity at the 4-position. N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or acetonitrile is a common and effective reagent for this type of transformation.[16] Alternatively, bromine in acetic acid can also be employed.[9]
Experimental Protocol:
-
Dissolve 5-propylthiophene-2-carbaldehyde (1.0 equivalent) in glacial acetic acid or acetonitrile in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve N-Bromosuccinimide (NBS, 1.05 equivalents) in a minimal amount of the same solvent.
-
Add the NBS solution dropwise to the stirred thiophene solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a 10% sodium thiosulfate solution (to remove any unreacted bromine), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by flash column chromatography to yield 4-Bromo-5-propylthiophene-2-carbaldehyde as a solid.
| Parameter | Value |
| Starting Material | 5-Propylthiophene-2-carbaldehyde |
| Key Reagents | N-Bromosuccinimide (NBS) or Br₂/AcOH |
| Solvent | Acetic Acid or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >80% |
| Product | 4-Bromo-5-propylthiophene-2-carbaldehyde |
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The bromine atom at the 4-position of the synthesized intermediate is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the rapid construction of libraries of compounds for screening in drug discovery and materials science applications.
A. Suzuki-Miyaura Cross-Coupling
Trustworthiness: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds.[8] It involves the reaction of an organohalide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[8] A key challenge in the Suzuki coupling of some bromo-thiophenes can be a competing dehalogenation side reaction.[6][17][18] Careful selection of the catalyst, base, and solvent system, particularly minimizing the amount of water, is crucial for maximizing the yield of the desired coupled product.[6][18][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki Coupling:
-
To a reaction vial, add 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 6:1 v/v).[6]
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
B. Sonogashira Cross-Coupling
Trustworthiness: The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[20] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base such as an amine.[20][21] This reaction provides a direct route to introduce alkynyl functionalities, which are valuable in medicinal chemistry and materials science.
General Protocol for Sonogashira Coupling:
-
To a flame-dried Schlenk flask, add 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equivalent), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04-0.10 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as anhydrous THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 equivalents) to the stirred mixture.
-
Heat the reaction to 50-70 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkyne-coupled derivative.
References
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
-
Reddy, Y. T., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Organic Letters, 8(26), 6015-6018. [Link]
-
Hong, S. Y., et al. (2010). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 132(43), 15249-15251. [Link]
-
Alam, M. J., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 24-52. [Link]
-
Ayan, E., et al. (2016). Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction. Turkish Journal of Chemistry, 40, 955-964. [Link]
-
Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. (2006). Cambridge University Press. [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. [Link]
-
Bar, S., & Martin, M. I. (2021). Supporting information for: Regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Semantic Scholar. [Link]
- Patent WO2008115912A1. (2008). Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
-
Li, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(15), 9205-9208. [Link]
-
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12), 1-10. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Egyptian Journal of Chemistry. [Link]
-
Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 458-467. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. (2025). [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. (2023). [Link]
-
Handy, S. T., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(48), 8439-8442. [Link]
-
Bar, S., & Martin, M. I. (2021). Synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. [Link]
-
Kappe, C. O. (2004). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. YouTube. (2021). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]
-
Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 47(2), 223-225. [Link]
-
How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. (2020). [Link]
-
Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Scilit. (2000). [Link]
-
Handy, S. T., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(48), 8439-8442. [Link]
- Patent WO2011155679A1. (2011). A method of controlling the bromination of thiophene derivatives.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. scribd.com [scribd.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-5-propylthiophene-2-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and yield optimization of multi-substituted thiophenes. 4-Bromo-5-propylthiophene-2-carbaldehyde is a highly valuable building block for organic photovoltaics, photochromic materials, and pharmaceutical APIs [1]. However, the electron-rich nature of the thiophene ring makes it prone to over-halogenation and degradation if electronic and thermodynamic controls are not strictly maintained.
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure your synthesis is high-yielding, regioselective, and reproducible.
Mechanistic Overview & Route Selection
Synthesizing a 2,4,5-trisubstituted thiophene requires exploiting the inherent electronic directing effects of the substituents. We recommend two primary synthetic routes depending on your scale and available starting materials:
Route A: Direct Electrophilic Bromination
This route relies on synergistic directing effects. When starting from 5-propylthiophene-2-carbaldehyde, the formyl group at C2 is electron-withdrawing (meta-directing to C4), while the propyl group at C5 is electron-donating (ortho-directing to C4). Both groups cooperatively funnel the electrophilic bromonium ion (
Route B: Regioselective Halogen-Metal Exchange (Lithiation)
This route starts from 3,5-dibromo-2-propylthiophene. The
Figure 1: Divergent synthetic workflows for 4-Bromo-5-propylthiophene-2-carbaldehyde.
Step-by-Step Experimental Protocols
Every robust protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: Direct Electrophilic Bromination
Best for: Large-scale synthesis (kilogram scale) where cryogenic cooling is impractical.
-
Preparation: In a 500 mL round-bottom flask shielded from light (using aluminum foil), dissolve 5-propylthiophene-2-carbaldehyde (10.0 g, 64.8 mmol) in a 1:1 mixture of anhydrous chloroform (
) and glacial acetic acid (100 mL total). -
Activation: Cool the solution to 0 °C using an ice bath. The acetic acid acts as a crucial proton source to activate N-Bromosuccinimide (NBS), enhancing the electrophilicity of the bromine.
-
Bromination: Add NBS (12.1 g, 68.0 mmol, 1.05 equiv.) portion-wise over 30 minutes to prevent thermal spiking.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Validation Check: Sample 0.1 mL of the reaction mixture, dilute in ethyl acetate, and analyze via GC-MS. Self-Validation: The product peak should display a classic 1:1 isotopic pattern (M / M+2) at m/z 232/234. If a 1:2:1 pattern at m/z 310 is observed, over-bromination has occurred.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (50 mL) to destroy unreacted bromine species. Extract with dichloromethane (3 x 50 mL), wash the organic layer with saturated
, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Regioselective Halogen-Metal Exchange
Best for: High-purity requirements (>98% regioselectivity) and discovery chemistry.
-
Setup: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add 3,5-dibromo-2-propylthiophene (10.0 g, 35.2 mmol) and anhydrous THF (100 mL).
-
Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.
-
Lithiation: Add n-BuLi (14.8 mL, 2.5 M in hexanes, 37.0 mmol, 1.05 equiv.) dropwise via a syringe pump over 20 minutes. Stir for an additional 45 minutes at -78 °C.
-
Validation Check: Quench a 0.2 mL aliquot into a vial containing wet ether. Analyze via TLC (Hexanes). Self-Validation: Complete disappearance of the starting material spot confirms quantitative lithium-halogen exchange.
-
Formylation: Add anhydrous DMF (3.86 g, 52.8 mmol, 1.5 equiv.) dropwise. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous
(50 mL). Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography (10% EtOAc in Hexanes).
Figure 2: Mechanistic pathway of regioselective lithiation and formylation.
Yield Optimization FAQs & Troubleshooting
Q: During Protocol A (Direct Bromination), I am observing 15-20% of a dibrominated byproduct. How do I suppress this?
A: Over-bromination typically occurs when the local concentration of the brominating agent is too high, or the temperature exceeds 25 °C. Ensure you are adding the NBS portion-wise over 30 minutes at 0 °C. Furthermore, check the purity of your NBS; it should be recrystallized from boiling water to remove traces of elemental bromine (
Q: In Protocol B (Lithiation), my final product is contaminated with 3-bromo-5-propylthiophene-2-carbaldehyde. What went wrong?
A: This is a classic symptom of the "Halogen Dance" rearrangement. Thienyllithium species are highly prone to base-catalyzed isomerization if the thermal energy in the system overcomes the kinetic barrier [1]. This means your internal reaction temperature rose above -60 °C during the n-BuLi addition. Ensure your dry ice bath is fully saturated with solid
Q: My isolated yield is low, and the product turns dark yellow/brown upon standing. How do I stabilize it? A: Thiophene-2-carbaldehydes are susceptible to auto-oxidation into their corresponding thiophene-2-carboxylic acids upon prolonged exposure to oxygen and light [3]. To optimize isolated yield, perform the rotary evaporation at a bath temperature no higher than 35 °C. Store the purified 4-bromo-5-propylthiophene-2-carbaldehyde under an argon blanket in an amber vial at -20 °C.
Q: Can I use Vilsmeier-Haack formylation directly on 3-bromo-2-propylthiophene instead of lithiation?
A: While Vilsmeier-Haack (
Quantitative Data & Route Comparison
Use the following table to select the appropriate synthetic strategy based on your laboratory's capabilities and project requirements.
| Parameter | Route A: Direct Bromination | Route B: Halogen-Metal Exchange |
| Starting Material | 5-Propylthiophene-2-carbaldehyde | 3,5-Dibromo-2-propylthiophene |
| Primary Reagents | NBS, Glacial Acetic Acid, | n-BuLi, Anhydrous DMF, THF |
| Typical Isolated Yield | 65 - 75% | 80 - 88% |
| Regioselectivity | Moderate (Requires column chromatography) | Excellent (>95% specific) |
| Temperature Profile | 0 °C to Room Temperature | Strict -78 °C (Cryogenic) |
| Scalability | High (Easily adapted to pilot plant) | Moderate (Limited by cryogenic cooling) |
| Cost per Gram | Low | Medium |
References
-
Bar, S.; Martin, M. I. "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide." Molbank 2021, 2021(4), M1296. Source: MDPI. URL:[Link]
-
Royal Society of Chemistry. "Photo-Modulated Wide-Spectrum Chromism in Eu3+ and Eu3+/Tb3+ Photochromic Coordination Polymer Gel". Source: RSC Advances. URL:[Link]
-
Ali, et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid". Source: PubMed Central (PMC). URL:[Link]
Technical Support Center: Purification of 4-Bromo-5-propylthiophene-2-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chromatographic challenges associated with halogenated thiophene derivatives. The purification of 4-Bromo-5-propylthiophene-2-carbaldehyde requires precise control over solvent polarity and stationary phase interactions. This guide bridges theoretical physicochemical principles with field-proven troubleshooting strategies to ensure high-purity recovery for drug development applications.
Section 1: Physicochemical Profiling & Chromatographic Strategy
Understanding the molecule's architecture is the first step in designing a self-validating purification protocol. The electron-withdrawing formyl group creates a strong dipole, while the lipophilic propyl chain and bulky bromine atom modulate its affinity for the silica stationary phase.
Table 1: Physicochemical & Chromatographic Parameters
| Parameter | Value / Description | Chromatographic Implication |
| CAS Number | 938006-81-6[1] | Unique identifier for literature cross-referencing. |
| Molecular Formula | C8H9BrOS[1] | High heteroatom content dictates strong UV absorbance. |
| Molecular Weight | 233.13 g/mol [1] | Moderate size; elutes predictably without size-exclusion effects. |
| UV Absorbance | ~254 nm | Highly UV-active conjugated system; ideal for fraction monitoring. |
| Primary Challenge | Co-elution of regioisomers | Requires shallow solvent gradients and high-resolution silica. |
| Optimal Solvent System | Hexanes / Ethyl Acetate | Start at 100% Hexanes, gradient to 5-10% EtOAc[2][3]. |
Section 2: Purification Workflow Diagram
To visualize the logical progression of the purification process, refer to the decision matrix below.
Logical workflow for the chromatographic purification of bromothiophene derivatives.
Section 3: Self-Validating Experimental Protocol
This protocol incorporates built-in validation steps to ensure causality between your actions and the chromatographic outcome.
Step 1: Pre-Column Validation (2D TLC)
-
Causality: Thiophene carbaldehydes can occasionally degrade or strongly adsorb onto acidic silanol groups. 2D TLC confirms stability before committing the bulk sample[4].
-
Action: Spot the crude mixture in the corner of a square silica TLC plate. Develop in 5% EtOAc/Hexanes.
-
Validation: Rotate the plate 90° and develop again in the same solvent. If the compound is stable, all spots will lie on a perfect diagonal. Spots falling below the diagonal indicate degradation on silica[4].
Step 2: Column Preparation & Packing
-
Causality: Air pockets ("dry spots") cause channeling, destroying resolution between closely eluting brominated isomers[5].
-
Action: Prepare a slurry of silica gel (230-400 mesh) in 100% Hexanes. Pour smoothly into the column.
-
Validation: Apply compressed air to pack the bed until the solvent level is just above the silica. The bed must appear visually uniform with no translucent cracks.
Step 3: Sample Loading (Dry Loading Technique)
-
Causality: The crude oil may be too viscous or contain insoluble polymeric byproducts that cause streaking if wet-loaded. Dry loading creates a tight initial band[5].
-
Action: Dissolve the crude in minimal Dichloromethane (DCM). Add silica gel (approx. 3x the crude weight). Evaporate the DCM completely under reduced pressure until a free-flowing powder remains.
-
Validation: Load this powder evenly onto the packed column bed, followed by a 1 cm protective layer of sea sand.
Step 4: Gradient Elution
-
Causality: Isocratic elution often fails to separate unbrominated starting materials from the desired brominated product due to similar lipophilicity.
-
Action: Begin elution with 100% Hexanes (2 column volumes) to flush non-polar impurities. Gradually step the gradient to 2% EtOAc, then 5% EtOAc, and finally 10% EtOAc[2][3].
-
Validation: Monitor fractions via TLC (UV 254 nm). The desired 4-bromo-5-propylthiophene-2-carbaldehyde will typically elute between 5-8% EtOAc.
Section 4: Troubleshooting Guide
Q: My desired product is co-eluting with the unbrominated precursor (5-propylthiophene-2-carbaldehyde). How do I resolve them?
A: Causality: The addition of a bromine atom increases molecular weight and polarizability but only marginally alters the overall dipole moment compared to the strong aldehyde group. In EtOAc/Hexanes, their Rf values are nearly identical.
Solution: Switch your solvent system. Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene as the polar modifier. Toluene interacts differently with the
Q: The compound is streaking heavily down the column, and recovery is poor. What is happening? A: Causality: Streaking of heteroaromatic aldehydes is often due to hydrogen bonding with highly active, slightly acidic silanol groups on the silica gel. Solution: Neutralize the silica. Add 1-3% Triethylamine (TEA) to your eluent system[3]. This competitively binds to the acidic silanol sites, preventing the aldehyde from tailing. Note: Check your compound's stability to mild base via TLC first.
Q: Halfway through the column, "dry spots" or bubbles appeared in the silica bed, ruining the separation. How do I prevent this? A: Causality: This is a classic thermodynamic issue. When switching to a more polar solvent (e.g., jumping from 0% to 10% EtOAc too quickly), the heat of adsorption causes the volatile hexanes to boil within the column, outgassing and cracking the bed[5]. Solution:
-
Degas your solvents prior to use.
-
Ensure your gradient steps are shallow (e.g., 0%
2% 5%). -
Allow the column to equilibrate with the new solvent mixture slowly before applying high air pressure.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethyl Acetate to push the compound off the column faster? A: No. Methanol should be avoided for two reasons:
-
Thiophene-2-carbaldehydes can undergo acetalization in the presence of methanol and acidic silica.
-
Using more than 10% methanol will physically dissolve the silica gel, contaminating your final product with dissolved silicates[3][6].
Q: Is reverse-phase chromatography a viable alternative if normal-phase fails? A: Yes. If normal-phase silica cannot resolve complex regioisomers (e.g., 3-bromo vs. 4-bromo), reverse-phase HPLC (e.g., C18 or specialized low-silanol columns like Newcrom R1) using Acetonitrile/Water gradients is highly effective for bromothiophene carbaldehydes[7].
References
-
Sielc. "Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column". Available at: [Link]
-
University of Rochester (Not Voodoo). "Solvent Systems for Flash Column Chromatography". Available at: [Link]
-
University of Rochester (Not Voodoo). "Troubleshooting: TLC". Available at:[Link]
-
University of Rochester (Not Voodoo). "Rookie Mistakes: Column Chromatography". Available at: [Link]
-
Reddit/Chempros. "Dry Spots in column chromatography?". Available at:[Link]
Sources
- 1. 938006-81-6 | 4-Bromo-5-propylthiophene-2-carbaldehyde - Moldb [moldb.com]
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- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Rookie Mistakes [chem.rochester.edu]
- 7. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Storage and Handling of 4-Bromo-5-propylthiophene-2-carbaldehyde
Welcome to the technical support center for 4-Bromo-5-propylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to its specific chemical structure, this compound is susceptible to degradation if not stored and handled correctly. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter.
Section 1: The Chemistry of Degradation
Understanding the "why" behind storage protocols is critical. 4-Bromo-5-propylthiophene-2-carbaldehyde possesses two key structural features that contribute to its instability: an aromatic aldehyde group and an electron-rich thiophene ring.
The primary pathway for degradation is the autoxidation of the aldehyde functional group.[1][2][3] This is a well-documented process that proceeds via a free-radical chain reaction, particularly in the presence of atmospheric oxygen.[1][3][4] This reaction is often initiated or accelerated by exposure to light (photodegradation) and elevated temperatures.[5][6][7][8]
The autoxidation process converts the aldehyde into the corresponding carboxylic acid, 4-bromo-5-propylthiophene-2-carboxylic acid, via a hazardous peroxy acid intermediate.[4][6] The formation of peroxides is a significant safety concern, as these compounds can be shock-sensitive and explosive, especially upon concentration.[3][7][9][10] Additionally, the thiophene ring itself is susceptible to oxidation at the sulfur atom, which can lead to other degradation byproducts.[11]
Caption: Decision workflow for assessing compound integrity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal method for long-term storage of 4-Bromo-5-propylthiophene-2-carbaldehyde?
A1: For maximum stability, the compound should be stored under an inert atmosphere of nitrogen or argon, in a tightly sealed amber glass vial, at a refrigerated temperature of 2-8°C. [5][11]This combination minimizes exposure to oxygen, light, and heat—the three main drivers of degradation. [7] Q2: Is it necessary to use an inert gas if the container is tightly sealed?
A2: Yes. A tightly sealed container only prevents additional atmospheric oxygen from entering. It does not remove the oxygen already present in the headspace above the compound when it was packaged. [12][13]Replacing this headspace air with an inert gas like nitrogen or argon is a critical step to prevent oxidation. [14][15] Q3: Can I add a chemical stabilizer to my compound?
A3: While stabilizers are used for some aldehydes, we recommend against adding anything to high-purity material unless you are formulating a final product. Common antioxidants like Butylated hydroxytoluene (BHT) can be effective at quenching free-radical reactions but would represent an impurity in subsequent synthetic steps. [5][10]If you choose to use a stabilizer, it should be done with a full understanding of its compatibility with your downstream applications.
Q4: How should I handle the compound when weighing it for an experiment?
A4: Minimize the compound's exposure to air and light. If possible, handle it in a glovebox or glove bag under an inert atmosphere. If that is not feasible, take only the amount you need from the main storage container, weigh it quickly, and immediately reseal and purge the main container with inert gas before returning it to cold storage. Do not leave the container open on the bench.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale / Scientific Principle |
| Temperature | 2–8°C (Refrigerated) | Slows the kinetic rate of autoxidation and other degradation pathways. [5][8] |
| Atmosphere | Inert Gas (Nitrogen or Argon) [11][13][14] | Displaces atmospheric oxygen, preventing the initiation of the free-radical oxidation chain reaction. [15][16] |
| Light Exposure | Store in amber or opaque containers in the dark. [11][17][18] | Prevents photo-oxidation, a light-induced radical pathway that accelerates degradation. [6][7] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. [17][18] | Prevents ingress of atmospheric oxygen and moisture. PTFE provides an inert sealing surface. [5] |
By adhering to these guidelines, you can ensure the quality and reliability of your 4-Bromo-5-propylthiophene-2-carbaldehyde for the duration of your research and development projects.
References
- Allan Chemical Corporation. (2025, October 23).
- Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels. (2022, February 18). PMC.
- Consolidated Chemical.
- Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (2023, November 14). The Royal Society of Chemistry.
- Linde Gas. Inerting.
- The Ohio State University. Peroxide Formation | Department of Chemistry and Biochemistry.
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Weill Cornell EHS. Peroxide-Forming Chemicals.
- Linde. Inerting in the chemical industry.
- Stabilization of aldehydes. (US4414419A).
- Stabilization of aldehydes. (EP0096153A2).
- Benchchem. Technical Support Center: Stability of Thiophene-Containing Compounds.
- Method of stabilizing aldehydes. (US6137013A).
- A method for stabilizing aliphatic higher aldehyde compounds. (EP0125635A2).
- Air Liquide UK.
- Wikipedia. Inert gas.
- The mechanism of autoxidation reaction of aldehyde compounds.
- Stanford Environmental Health & Safety.
- The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation.
- Formation of aqueous-phase -hydroxyhydro-peroxides (-HHP). (2013, February 27). ACP.
- Air Products. Nitrogen.
- Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. (2023, April 30). JoVE.
- MATERIAL SAFETY D
- Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.
- Kent State University. Peroxide Forming Chemicals | Compliance and Risk Management.
- Thiophene SDS, 110-02-1 Safety D
- Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. (2025, August 10).
- Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF.
- The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
- What are Aldehydes inhibitors and how do they work? (2024, June 25).
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16).
- 4-Bromo-5-methylthiophene-2-carbaldehyde | 29421-75-8. Sigma-Aldrich.
- CAS 18791-75-8: 4-Bromo-2-thiophenecarboxaldehyde. CymitQuimica.
- 4-bromo-5-propylthiophene-2-carboxylic acid | 869951-15-5. MilliporeSigma.
- 4-Bromothiophene-2-carbaldehyde. PubChem.
- SAFETY D
- 4-Bromo-5-ethyl-thiophene-2-carbaldehyde | Properties, Uses, Safety & Supplier China.
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- 2. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 3. kent.edu [kent.edu]
- 4. researchgate.net [researchgate.net]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 13. Inerting | Air Liquide in the United Kingdom [uk.airliquide.com]
- 14. Inerting [linde-gas.no]
- 15. airproducts.me [airproducts.me]
- 16. Inert gas - Wikipedia [en.wikipedia.org]
- 17. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Troubleshooting Cross-Coupling of 4-Bromo-5-propylthiophene-2-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, structural biologists, and drug development professionals encountering low reactivity or degradation issues when attempting cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) with 4-Bromo-5-propylthiophene-2-carbaldehyde .
As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we analyze the mechanistic root causes of failure, provide targeted FAQs, and outline self-validating experimental workflows to ensure your synthesis succeeds.
Mechanistic Root Cause Analysis
To solve the reactivity issue, we must first understand the causality behind the molecule's resistance to standard coupling conditions. The difficulty arises from a "perfect storm" of steric and electronic factors:
-
Severe Steric Hindrance: The propyl group at the 5-position creates a significant steric shield around the adjacent C4-Br bond. This physical barrier impedes the approach of the bulky Palladium(0) complex, severely retarding the crucial oxidative addition step. The foundational principles of overcoming steric hindrance in biaryl synthesis were established by 1[1], who demonstrated that specialized, bulky ligands are essential to force this interaction.
-
Electronic Deactivation: Thiophene is inherently electron-rich. The +I (inductive) effect of the 5-propyl group further increases electron density at the 4-position. Because the oxidative addition of Pd(0) into a C-Br bond is thermodynamically favored by electron-deficient C-X bonds, the alkyl group electronically deactivates the bond.
-
Aldehyde Interference: While the 2-carbaldehyde group exerts a -M (mesomeric) electron-withdrawing effect that partially offsets the alkyl group's donation, it introduces severe side-reaction liabilities. Under the strongly basic conditions typically required to push sterically hindered couplings, the aldehyde can undergo Cannizzaro-type disproportionation or aldol condensations.
Suzuki-Miyaura catalytic cycle highlighting the oxidative addition bottleneck at the C4-Br bond.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling yields >80% unreacted starting material. How do I force the oxidative addition? A1: Standard catalysts like Pd(PPh3)4 are insufficient for sterically congested, electron-rich bromides. You must switch to a catalyst system featuring electron-rich, sterically demanding ligands. Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos or RuPhos) or N-Heterocyclic Carbenes (NHCs). These ligands are highly electron-donating (accelerating oxidative addition) and provide "flexible steric bulk" that facilitates both monoligation of Pd(0) and the subsequent reductive elimination step, as demonstrated by 2[2].
Q2: I increased the reaction temperature and base strength to improve conversion, but now my aldehyde is degrading. What is the alternative? A2: Strong bases (like NaOH, KOH, or NaOtBu) at elevated temperatures will rapidly degrade the 2-carbaldehyde moiety. Solution: Shift to milder, anhydrous bases such as finely milled K3PO4 or Cs2CO3 in non-protic solvents, a strategy proven effective for 3[3]. If degradation persists due to the specific electronic nature of your coupling partner, you must temporarily mask the formyl group as an acetal (See Protocol B).
Q3: Can I use Stille coupling to avoid the basic conditions of Suzuki? A3: Yes. Stille coupling operates under neutral conditions, preserving the aldehyde. However, the transmetalation step in Stille couplings is highly sensitive to steric hindrance. Solution: If employing Stille coupling, use a highly active catalyst like Pd(PPh3)4 with a CuI co-catalyst (the "Liebeskind modification") to accelerate the transmetalation of the organostannane. Be aware of the severe toxicity and purification challenges associated with organotin byproducts.
Quantitative Data: Catalyst & Base Optimization Matrix
To aid in your experimental design, the following table summarizes the expected outcomes of various catalyst/base combinations based on the steric and electronic profile of 4-Bromo-5-propylthiophene-2-carbaldehyde.
| Catalyst System | Ligand Type | Base / Solvent | Temp (°C) | Aldehyde Integrity | Typical Yield |
| Pd(PPh3)4 | Standard Phosphine | Na2CO3 / EtOH / H2O | 80 | Poor (Degradation) | < 20% |
| Pd2(dba)3 + SPhos | Buchwald Biaryl | K3PO4 / Toluene / H2O | 90 | Good | 65-85% |
| Pd(OAc)2 + NHC | N-Heterocyclic Carbene | Cs2CO3 / 1,4-Dioxane | 80 | Excellent | 70-90% |
| Pd(dppf)Cl2 | Bidentate Phosphine | K2CO3 / Dioxane / H2O | 80 | Excellent (Protected) | > 90% (over 3 steps) |
Optimized Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you do not waste valuable downstream intermediates.
Protocol A: Direct Suzuki-Miyaura Coupling (Using SPhos)
This method balances the need for a highly active catalyst with the preservation of the sensitive aldehyde group.
-
Preparation: In an oven-dried Schlenk tube, combine 4-Bromo-5-propylthiophene-2-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), SPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv).
-
Degassing: Evacuate and backfill the tube with Argon (3 cycles). Oxygen will rapidly deactivate the electron-rich Pd-SPhos complex.
-
Solvent Addition: Add anhydrous, degassed Toluene/H2O (10:1 v/v). A small amount of water is critical to dissolve the boronic acid and activate the transmetalation complex without degrading the aldehyde, a method optimized for4[4].
-
Reaction: Heat at 90 °C for 12-18 hours under vigorous stirring.
-
Validation Checkpoint: Before scaling up, run a 0.1 mmol test reaction spiked with 10 mol% 1,3,5-trimethoxybenzene as an internal standard. Analyze the crude mixture via 1H-NMR to calculate the exact conversion rate and confirm the aldehyde proton signal (~9.8 ppm) remains intact.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.
Protocol B: Acetal Protection-Coupling-Deprotection Workflow
If your specific boronic acid requires harsher basic conditions (e.g., aliphatic boronic acids), you must protect the aldehyde.
Step-by-step workflow for the protection-coupling-deprotection strategy to preserve the aldehyde.
-
Protection: Reflux the starting material with ethylene glycol (3.0 equiv) and p-TsOH (0.1 equiv) in toluene using a Dean-Stark trap until water evolution ceases.
-
Validation Checkpoint: Confirm complete protection by the disappearance of the aldehyde peak in IR (~1680 cm⁻¹) or 1H-NMR before proceeding.
-
-
Coupling: Perform the Suzuki coupling on the protected acetal using Pd(dppf)Cl2 (5 mol%) and K2CO3 (2.0 equiv) in 1,4-Dioxane/H2O at 80 °C.
-
Deprotection: Stir the crude coupled product in THF/HCl (1M) at room temperature for 2 hours to regenerate the 2-carbaldehyde. Extract with EtOAc and purify.
References
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: MDPI URL:4[4]
-
Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling Source: Benchchem URL:3[3]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.) URL:2[2]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes Source: Semantic Scholar (Synlett) URL:1[1]
Sources
Technical Support Portal: Purification of 4-Bromo-5-propylthiophene-2-carbaldehyde
Case ID: THIO-ALD-4B5P Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Target Molecule: 4-Bromo-5-propylthiophene-2-carbaldehyde
Diagnostic Triage: Identify Your Impurity Profile
Before initiating a purification protocol, you must characterize the crude mixture. The thiophene ring's electron-rich nature often leads to specific side-reaction profiles during Vilsmeier-Haack formylation or lithiation sequences.
Select your scenario:
| Scenario | Symptom (TLC/GC/NMR) | Likely Impurity | Recommended Protocol |
| A | Spots with high | Unreacted starting material (e.g., 3-bromo-2-propylthiophene) or de-formylated side products. | Protocol 1: Bisulfite Extraction |
| B | "Shadow" spots very close to product; NMR shows doublet aldehyde peaks or split aromatic signals. | Regioisomers (e.g., 3-bromo isomer) or over-brominated species. | Protocol 2: High-Resolution Chromatography |
| C | Dark tar/polymerization at baseline; acidic smell. | Vilsmeier salts, phosphorus byproducts, or thiophene oligomers. | Protocol 3: Hydrolysis & Work-up |
Decision Logic Visualization
Figure 1: Strategic decision tree for selecting the appropriate purification method based on impurity chemistry.
Protocol 1: The Bisulfite Adduct Method (The "Silver Bullet")
Applicability: Removal of non-aldehyde impurities (starting materials, halogenated thiophenes without formyl groups).
Mechanism: Aldehydes form water-soluble bisulfite adducts (
Reagents Required[1][2][3][4][5][6][7][8][9][10]
-
Sodium Bisulfite (
), saturated aqueous solution (freshly prepared).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Sodium Hydroxide (
), 10% aqueous solution or Sodium Carbonate ( ).[1]
Step-by-Step Workflow
-
Adduct Formation:
-
Dissolve crude 4-Bromo-5-propylthiophene-2-carbaldehyde in a minimal amount of EtOAc (approx. 2-3 mL per gram).
-
Add 1.5 equivalents of saturated
solution. -
Critical Step: Vigorously stir or shake for 30–60 minutes. The aldehyde will convert to the bisulfite adduct.[2][1][3][4]
-
Observation: A thick white precipitate may form. This is good. If it forms, filter it off and wash with pure EtOAc. If no precipitate forms (due to propyl group solubility), the adduct is likely dissolved in the aqueous phase.
-
-
The Wash (Impurity Removal):
-
If Solid Precipitate: Wash the filter cake thoroughly with EtOAc to remove trapped non-aldehyde impurities.
-
If Liquid Biphasic: Transfer to a separatory funnel.[2][5] Separate the layers. Keep the Aqueous Layer (contains product). Extract the aqueous layer once more with EtOAc to ensure all non-aldehydes are removed. Discard organic layers.
-
-
Regeneration:
-
Place the solid adduct or the aqueous solution in a flask.
-
Add fresh EtOAc.
-
Slowly add 10%
or saturated while stirring until pH > 10. -
Caution: Exothermic reaction. Monitor temperature; keep below 25°C to prevent side reactions (Cannizzaro or polymerization).
-
The adduct will break, and the free aldehyde will migrate back into the EtOAc layer.
-
-
Isolation:
Protocol 2: Chromatographic Separation of Regioisomers
Applicability: Separating 4-bromo -5-propylthiophene-2-carbaldehyde from 3-bromo or 5-bromo isomers. Challenge: Regioisomers often have identical functional groups, rendering chemical methods (like bisulfite) ineffective. Their polarity difference is subtle.
Optimization Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 ( | Standard phase. If separation is poor, consider C18 Reverse Phase (expensive but effective for isomers). |
| Mobile Phase | Hexane : EtOAc (Gradient) | Start at 100:0 Hexane. Slowly ramp to 95:5, then 90:10. The propyl group makes the molecule lipophilic; it will elute early. |
| Loading | < 1% w/w (Sample/Silica) | For isomer separation, do not overload the column. |
| Additives | 0.5% Triethylamine (optional) | Thiophene aldehydes can be slightly acid-sensitive. Basic silica prevents streaking. |
Technical Insight: The "Shadow" Spot
On TLC, regioisomers often appear as a "figure-eight" or a spot with a shadow.
-
Visualization: Use DNP (2,4-Dinitrophenylhydrazine) stain. It is specific to aldehydes/ketones and will turn the spots orange/red. This confirms both spots are aldehydes, validating the need for chromatography over bisulfite.
Protocol 3: Vilsmeier-Haack Work-up (Prevention)
If your crude is dark/tarry, the issue lies in the quenching of the Vilsmeier intermediate (iminium salt). Improper hydrolysis leads to phosphorus inclusions and polymerization.
-
Quenching: Pour the reaction mixture slowly into a mixture of Ice and Sodium Acetate (buffered). Do not use strong base immediately, as this can degrade the thiophene ring.
-
Hydrolysis: Stir at room temperature for 1-2 hours. The intermediate must be fully hydrolyzed from the iminium salt (
) to the aldehyde ( ). -
Extraction: Extract with DCM or EtOAc. Wash with water, then Brine.
Frequently Asked Questions (FAQ)
Q: My product is an oil, but literature suggests it should be a solid. Why? A: The propyl group at C5 adds significant rotational freedom and lipophilicity, which depresses the melting point compared to methyl/ethyl analogs. Additionally, small amounts of the 3-bromo regioisomer acts as a melting point depressant. If purity is >95% by NMR, the oil state may be intrinsic or a supercooled liquid. Try scratching the flask with a glass rod at -20°C to induce nucleation.
Q: Can I use vacuum distillation?
A: Proceed with caution. Halogenated thiophene aldehydes are thermally unstable. Bromine can migrate or eliminate at high temperatures (
Q: The NMR shows a small doublet near the main aldehyde peak. What is it?
A: This is the classic signature of a regioisomer (likely 3-bromo-5-propylthiophene-2-carbaldehyde). The coupling constant (
-
4-Bromo isomer (Target): The remaining proton is at C3. Look for a singlet or small coupling to the aldehyde.
-
3-Bromo isomer (Impurity): The remaining proton is at C4.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Campaigne, E.; Archer, W. L. "Formylation of dimethylaniline."[9] Organic Syntheses, Coll.[9][10] Vol. 4, p.331, 1963 . Link (Foundational Vilsmeier-Haack workup protocols).
-
Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)."[9] Comprehensive Organic Synthesis, Vol 2, 1991 . (Detailed mechanism of chloroiminium salts and hydrolysis).
-
Sielc Technologies. "Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column." Application Note. Link (Chromatographic behavior of bromothiophene aldehydes).
-
Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[11] Journal of Organic Chemistry, 64(15), 5722-5724, 1999 . Link (Advanced bisulfite regeneration techniques).
Sources
- 1. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bisulfite addition compounds [ns1.almerja.com]
- 4. Sciencemadness Discussion Board - Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Bisulfite - Wikipedia [en.wikipedia.org]
- 11. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Handling & Stability of 4-Bromo-5-propylthiophene-2-carbaldehyde
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 4-Bromo-5-propylthiophene-2-carbaldehyde (CAS No. 938006-81-6) . As a highly functionalized heterocyclic building block, this compound is critical for downstream cross-coupling and condensation reactions[1]. However, its specific structural features—an electron-rich thiophene core paired with a reactive formyl group—make it highly susceptible to environmental degradation under ambient conditions[2].
This guide provides a mechanistic understanding of its stability, field-proven troubleshooting FAQs, and self-validating protocols to ensure absolute experimental reproducibility.
Mechanistic Overview of Ambient Degradation
Understanding the causality behind reagent degradation is the first step in preventing reaction failures. When 4-Bromo-5-propylthiophene-2-carbaldehyde is left under ambient conditions (20–25°C, atmospheric oxygen, and ambient light), it undergoes two primary modes of degradation:
-
Radical Auto-Oxidation: The formyl (aldehyde) C-H bond is exceptionally weak. Ambient light and trace metal impurities initiate the homolytic cleavage of this bond, forming a radical that rapidly reacts with atmospheric oxygen (
). This yields a peroxy radical intermediate, which subsequently abstracts a hydrogen atom to form a peracid, ultimately converting the active aldehyde into 4-bromo-5-propylthiophene-2-carboxylic acid [3]. -
Photolytic Discoloration: While the C-Br bond is relatively stable, prolonged exposure to UV/ambient light can induce minor photolytic cleavage or trace polymerization of the thiophene ring, leading to severe darkening of the reagent.
Fig 1: Radical auto-oxidation pathway of thiophene-2-carbaldehyde under ambient conditions.
Troubleshooting & FAQs
Q1: I noticed a white, crusty precipitate forming around the cap of the reagent bottle. Is the entire batch compromised? A: The white crust is the oxidized byproduct, 4-bromo-5-propylthiophene-2-carboxylic acid. Because the liquid reagent has been exposed to oxygen (likely due to a compromised seal), auto-oxidation has occurred[3]. The entire batch is not necessarily ruined, but its molar titer is now unknown. Using it "as is" will cause stoichiometric imbalances. You must perform the Reagent Rescue Protocol (Section 4) before use.
Q2: My reagent turned from a pale yellow liquid to a dark brown, viscous oil on the benchtop. Why? A: This indicates photolytic degradation and trace polymerization. Thiophene derivatives are sensitive to light[2]. The darkening is caused by extended conjugated systems forming from radical-induced polymerization. If the material is highly viscous, the degradation is severe, and it is recommended to discard the batch or perform a rigorous vacuum distillation.
Q3: Can I use slightly oxidized 4-Bromo-5-propylthiophene-2-carbaldehyde directly in a Suzuki-Miyaura coupling?
A: No. The presence of the carboxylic acid impurity will actively poison your catalytic cycle. The acid will consume the inorganic base (e.g.,
Quantitative Stability & Storage Data
To prevent degradation, strict adherence to environmental controls is required. The table below summarizes the quantitative shelf-life expectations based on specific storage conditions[4].
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Pathway |
| Ambient (25°C) | Air | Ambient Light | < 1 Week | Rapid auto-oxidation, photolysis |
| Ambient (25°C) | Inert ( | Dark | 1 - 2 Weeks | Trace thermal degradation |
| Refrigerated (4°C) | Inert ( | Dark | 3 - 6 Months | Slow oxidation (if seal compromised) |
| Freezer (-20°C) | Inert ( | Dark | 1 - 2 Years | Negligible (Optimal) |
Standard Operating Procedure: Reagent Rescue Protocol
If your 4-Bromo-5-propylthiophene-2-carbaldehyde has been exposed to ambient conditions and contains carboxylic acid impurities, use this self-validating liquid-liquid extraction protocol to rescue the active aldehyde.
The Causality of the Method:
This protocol leverages the
Self-Validation Check: The process is self-validating; the neutralization of the acid generates
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the degraded 4-Bromo-5-propylthiophene-2-carbaldehyde in 20 mL of diethyl ether (or dichloromethane) in a separatory funnel.
-
Acid Neutralization: Add 10 mL of saturated aqueous
. Stopper the funnel, invert, and gently vent immediately to release pressure. -
Phase Separation: Shake vigorously, vent again, and allow the layers to separate. Drain the lower aqueous layer (contains the acid impurity).
-
Validation Wash: Repeat the
wash (Step 2 & 3) until no further gas evolution is observed. -
Brine Wash: Wash the organic layer with 10 mL of saturated
(brine) to remove residual water. -
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous
until the powder flows freely (indicating all water is absorbed). -
Concentration: Filter the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator (water bath < 30°C to prevent thermal degradation).
-
Inert Storage: Immediately flush the receiving vial with Argon gas, seal tightly with Parafilm, and store at -20°C[4].
Fig 2: Self-validating liquid-liquid extraction workflow for rescuing oxidized aldehyde.
References
-
Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Cole-Parmer. Available at:[Link]
-
938006-81-6 | 4-Bromo-5-propylthiophene-2-carbaldehyde. Bio-Fount. Available at:[Link]
Sources
- 1. 938006-81-6 | 4-Bromo-5-propylthiophene-2-carbaldehyde - Moldb [moldb.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 938006-81-6|4-Bromo-5-propylthiophene-2-carbaldehyde|4-Bromo-5-propylthiophene-2-carbaldehyde|-范德生物科技公司 [bio-fount.com]
Technical Support Center: Scale-Up and Troubleshooting for 4-Bromo-5-propylthiophene-2-carbaldehyde Production
Welcome to the Technical Support Center for the synthesis of 4-Bromo-5-propylthiophene-2-carbaldehyde . This guide is engineered for researchers, process chemists, and drug development professionals transitioning this critical active pharmaceutical ingredient (API) intermediate from bench-scale discovery to pilot-plant production.
Rather than a standard procedural list, this guide is structured as a self-validating system . Every protocol includes built-in In-Process Controls (IPCs) to ensure that causality—the "why" behind every temperature drop, reagent choice, and mixing speed—is understood and verified before proceeding to the next step.
Step I: Cryogenic Lithiation & Alkylation (Synthesis of 2-Propylthiophene)
The synthesis begins with the direct lithiation of thiophene followed by alkylation. The primary challenge here is maintaining cryogenic conditions during scale-up to prevent thermodynamic equilibration to poly-lithiated species or ring-opening side reactions[1].
Troubleshooting & FAQs
Q: Why does the yield of 2-propylthiophene drop significantly when scaling up from 10 g to 1 kg?
A: Heat transfer limitations in large batch reactors cause localized warming during the highly exothermic addition of
Self-Validating Protocol: 2-Propylthiophene
-
Preparation: Purge a dry reactor with N₂. Charge thiophene (1.0 equiv) and anhydrous THF (10 volumes). Cool the jacket to -85 °C to achieve an internal temperature of -78 °C.
-
Lithiation: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.-
Validation Checkpoint 1 (Thermal): The addition rate must be feed-controlled so the internal temperature never exceeds -70 °C.
-
-
Equilibration: Stir for 1 hour at -78 °C[1].
-
Validation Checkpoint 2 (Chemical): Quench a 1 mL aliquot with D₂O. Analyze via GC-MS. Proceed only if the mono-deuterated thiophene peak indicates >95% conversion.
-
-
Alkylation: Add
-propyl bromide ( -PrBr, 1.1 equiv) dropwise. Allow the reactor to slowly warm to room temperature over 2 hours. -
Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via vacuum distillation.
Step II: Vilsmeier-Haack Formylation (Synthesis of 5-Propylthiophene-2-carbaldehyde)
The Vilsmeier-Haack reaction introduces the formyl group at the remaining activated
Troubleshooting & FAQs
Q: During the Vilsmeier-Haack formylation, we observe a dangerous exotherm upon quenching. How can we mitigate this at the pilot scale? A: The causality lies in the hydrolysis of the iminium intermediate and the violent reaction of unreacted POCl₃ with water, which releases massive amounts of heat and HCl gas. Reaction calorimetry (e.g., HEL Auto-MATE) demonstrates that this reaction exhibits a "square-wave" thermal profile typical of feed-controlled processes[2]. At scale, reverse quenching (pumping the reaction mixture into a massive heat-sink of stirred ice-water) is mandatory to control the exotherm and prevent product degradation.
Self-Validating Protocol: 5-Propylthiophene-2-carbaldehyde
-
Reagent Generation: Charge N,N-dimethylformamide (DMF, 2.0 equiv) to the reactor and cool to 0 °C. Add POCl₃ (1.5 equiv) dropwise.
-
Validation Checkpoint 3 (Visual/Thermal): The formation of a pale-yellow, viscous solution with a stable heat flow confirms the successful generation of the Vilsmeier reagent.
-
-
Formylation: Add 2-propylthiophene (1.0 equiv) slowly. Heat the mixture to 70 °C and stir for 2–6 hours.
-
Validation Checkpoint 4 (Chemical): Monitor via HPLC. The reaction is complete when the 2-propylthiophene peak is <2%.
-
-
Quenching: Cool the mixture to 20 °C. Slowly transfer the mixture into a secondary vessel containing 10 volumes of crushed ice/water under vigorous agitation.
-
Validation Checkpoint 5 (Safety): Monitor off-gassing and internal temperature. Maintain T < 25 °C during the entire quench to prevent thermal runaway[2].
-
-
Workup: Neutralize with aqueous NaOH to pH 7. Extract with dichloromethane (DCM), concentrate, and purify.
Step III: Regioselective Bromination (Synthesis of 4-Bromo-5-propylthiophene-2-carbaldehyde)
The final step requires bromination at the 4-position. The propyl group at position 5 is ortho/para directing (activating the 4-position), while the formyl group at position 2 is meta directing (deactivating the 3-position more than the 4-position). Thus, the 4-position is electronically favored. However, poor mixing at scale can lead to 3,4-dibromination[3].
Troubleshooting & FAQs
Q: We are observing over-bromination (3,4-dibromo impurities) when using Br₂ in batch reactors. What is the scalable solution? A: Mixing inefficiencies in batch reactors create localized zones of high bromine concentration, overcoming the electronic deactivation of the 3-position. To solve this, transition from elemental Br₂ to N-Bromosuccinimide (NBS) in glacial acetic acid at room temperature. NBS provides a controlled, low steady-state concentration of electrophilic bromine, achieving >99% regioselectivity[4]. Alternatively, continuous flow micro-reactors can be used with Br₂ to reduce reaction times to <1 second while suppressing over-bromination[3].
Self-Validating Protocol: 4-Bromo-5-propylthiophene-2-carbaldehyde
-
Preparation: Dissolve 5-propylthiophene-2-carbaldehyde (1.0 equiv) in glacial acetic acid (5 volumes) at room temperature.
-
Bromination: Add NBS (1.05 equiv) portion-wise over 30 minutes to avoid temperature spikes.
-
Reaction: Stir at room temperature for 2 hours.
-
Validation Checkpoint 6 (Regiopurity): Analyze the crude mixture via HPLC. Target >99% conversion with <0.5% dibrominated impurity.
-
-
Workup: Pour the mixture into ice water. Filter the resulting precipitate or extract with ethyl acetate. Wash with water and brine, then dry.
-
Validation Checkpoint 7 (Structural): Obtain a ¹H-NMR (CDCl₃) of the product. The spectrum must show a single aromatic proton singlet at ~7.6 ppm (corresponding to H-3), confirming absolute regioselectivity[1].
-
Quantitative Data Summary
Summarizing the process parameters ensures that engineering teams have clear targets for heat transfer, yield, and purity during pilot-plant transfer.
| Process Step | Reagent System | Batch Scale | Flow/Optimized Scale | Exotherm Control Strategy | Target Yield | Regiopurity |
| 1. Alkylation | 10 g | 1 kg | Cryogenic (-78 °C), Feed-controlled | 85% | >95% | |
| 2. Formylation | POCl₃, DMF | 50 g | 50 L Pilot | Reverse Quench (Ice/Water), Calorimetry | 77% | N/A |
| 3. Bromination | NBS, AcOH | 20 g | Micro-reactor / Batch | Isothermal (RT), Portion-wise addition | 86% | >99% |
Process Visualization
The following diagram maps the self-validating workflow, highlighting the critical In-Process Controls (IPCs) required to ensure scientific integrity at each stage of scale-up.
Self-validating synthetic workflow for 4-Bromo-5-propylthiophene-2-carbaldehyde.
References
-
Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide Source: Molbank (MDPI), 2021, M1296. URL: [Link]
-
Title: Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory Source: Organic Process Research & Development (ACS Publications), 2002. URL: [Link]
-
Title: Bromination of Thiophene in Micro Reactors Source: Letters in Organic Chemistry (Bentham Science Publishers), 2005. URL: [Link]
-
Title: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes Source: Scilit / Molecules, 1998. URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Bromo-5-propylthiophene-2-carbaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
4-Bromo-5-propylthiophene-2-carbaldehyde is a substituted thiophene derivative that serves as a critical building block in medicinal chemistry and materials science. As with any high-value intermediate, its purity is paramount, directly impacting the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or target molecule. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate purity determination of this compound, designed for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind methodological choices, present detailed protocols, and compare alternatives to establish a scientifically sound analytical strategy.
The Analyte and its Chromatographic Behavior
Understanding the physicochemical properties of 4-Bromo-5-propylthiophene-2-carbaldehyde is the foundation for logical method development. The molecule possesses a hydrophobic core consisting of the propyl-substituted thiophene ring, a polar aldehyde functional group, and a halogen substituent (bromine). The conjugated system of the thiophene ring provides a strong chromophore, making it ideally suited for UV detection. The primary analytical challenge lies in separating the main compound from structurally similar impurities, such as starting materials, by-products from the synthesis (e.g., isomers, over-brominated or under-brominated species), and degradation products.
Reverse-Phase HPLC (RP-HPLC) is the technique of choice for this type of molecule. The separation is driven by the hydrophobic partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The propyl group and the thiophene ring will strongly contribute to its retention, allowing for effective separation from more polar or less retained impurities.
Comparative Analysis of RP-HPLC Methodologies
While the general principle of RP-HPLC is straightforward, the choice of stationary phase can introduce subtle but powerful changes in selectivity, which is the ability to differentiate between closely related compounds. Here, we compare the workhorse C18 phase with an alternative phenyl-based phase.
Method A: The Industry Standard - C18 Stationary Phase
A C18 (octadecylsilane) column is the logical and most common starting point for the analysis of 4-Bromo-5-propylthiophene-2-carbaldehyde. Its long alkyl chains provide a highly hydrophobic surface, promoting strong retention based primarily on the molecule's overall hydrophobicity.
-
Mechanism of Separation: The primary retention mechanism is hydrophobic (van der Waals) interactions between the analyte's propylthiophene core and the C18 alkyl chains. Elution is achieved by increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, which reduces the polarity of the eluent and displaces the analyte from the stationary phase.
-
Expertise & Experience: This method is robust, reliable, and widely available. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the aqueous portion of the mobile phase is critical. This suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, preventing undesirable peak tailing and ensuring sharp, symmetrical peaks for better resolution and quantification.[1][2]
Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase
For complex separations where impurities co-elute with the main peak on a C18 column, a stationary phase with a different interaction mechanism is required. A phenyl-hexyl phase offers a unique combination of moderate hydrophobicity and π-π interactions.
-
Mechanism of Separation: In addition to hydrophobic interactions, the phenyl rings of the stationary phase can engage in π-π stacking interactions with the aromatic thiophene ring of the analyte and related aromatic impurities.[3] This provides an alternative selectivity that can resolve compounds that are chromatographically indistinguishable on a C18 phase based on hydrophobicity alone. Fluorinated phenyl phases can also be considered for their unique selectivity with halogenated aromatic compounds.[4]
-
Expertise & Experience: This approach is particularly valuable when dealing with impurities that have similar hydrophobicity but different aromatic character. For instance, an impurity where the propyl group is replaced by another alkyl chain of similar size might be difficult to resolve on C18, but the difference in how it interacts with the phenyl rings could enable separation.
Performance Comparison
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Alternative: Gas Chromatography (GC) |
| Primary Interaction | Hydrophobic | Mixed-Mode (Hydrophobic & π-π) | Volatility & Polarity |
| Best Suited For | Routine purity assays, separation of compounds with different hydrophobicity. | Resolving aromatic or isomeric impurities that co-elute on C18. | Analysis of volatile impurities, thermally stable compounds.[5][6] |
| Selectivity | Based on hydrophobicity. | Based on hydrophobicity and aromaticity.[3] | Based on boiling point and column polarity. |
| Speed | Fast, with modern UHPLC columns. | Comparable to C18. | Typically faster run times for volatile compounds. |
| Sample Preparation | Simple dissolution in mobile phase or suitable organic solvent. | Simple dissolution. | Can require derivatization for polar analytes, but likely not for this compound. |
| Detector | UV/PDA | UV/PDA | FID (universal for organics), MS (for identification). |
Detailed Experimental Protocol: A Self-Validating HPLC System
The following protocol for a C18-based method is designed to be self-validating through the inclusion of rigorous system suitability tests (SSTs). These tests ensure the chromatographic system is performing adequately for the analysis on any given day.
Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18 MΩ·cm resistivity or HPLC grade.
-
Formic Acid: LC-MS grade or equivalent.
-
4-Bromo-5-propylthiophene-2-carbaldehyde Reference Standard: A well-characterized standard of known purity (>98%).[7]
-
Sample: The test batch of 4-Bromo-5-propylthiophene-2-carbaldehyde.
Instrument and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260/1290, Waters Alliance/Acquity, or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar, e.g., 3 µm, 4.6 x 150 mm)[1][8] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient | 60% B to 95% B over 15 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[1][8] |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or λmax determined by PDA scan) |
| Run Time | ~25 minutes |
Preparation of Solutions
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Chromatographic Analysis Workflow
Caption: Experimental workflow for HPLC purity analysis.
System Suitability Testing (SST)
Before sample analysis, inject the Working Standard solution five times. The results must meet the following criteria for the system to be considered suitable for analysis:
-
Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.
-
Precision (%RSD): The relative standard deviation of the peak areas for the five replicate injections should be ≤ 2.0%.[9]
-
Theoretical Plates: The plate count for the main peak should be ≥ 2000.
Calculation of Purity
Purity is typically calculated using area normalization, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Strategy: Ensuring Trustworthiness
To ensure the chosen method is fit for its intended purpose, a validation study should be performed according to ICH guidelines.[9][10] This provides documented evidence of the method's reliability.
Caption: Logical relationship between validation parameters and experiments.
-
Specificity: Demonstrated through forced degradation studies. The sample is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to ensure that degradation products do not co-elute with the main peak.[11][12]
-
Linearity: Assessed by preparing a series of solutions of the reference standard at different concentrations (typically 5-7 levels) and plotting the peak area against concentration. The correlation coefficient (r²) should be > 0.999.[11]
-
Accuracy: Determined by spiking a sample with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120% of the sample concentration) and calculating the percent recovery.
-
Precision: Evaluated at two levels:
-
Repeatability: Analyzing the same sample multiple times (e.g., n=6) on the same day by the same analyst.
-
Intermediate Precision: Repeating the analysis on a different day, with a different analyst, or on a different instrument. The %RSD for both should be within acceptable limits (typically <2%).
-
-
Robustness: Involves making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) to ensure the method remains reliable.
Conclusion
For the routine purity analysis of 4-Bromo-5-propylthiophene-2-carbaldehyde, a reverse-phase HPLC method using a standard C18 column with a gradient elution of acetonitrile and acidified water is the most robust, reliable, and scientifically sound approach. This method provides excellent retention and resolution for the analyte and is easily implemented in any quality control or research laboratory. For challenging separations involving structurally similar impurities, transitioning to a phenyl-based stationary phase can provide the necessary alternative selectivity. Whichever method is chosen, a thorough validation is essential to guarantee the integrity and trustworthiness of the analytical data, a cornerstone of scientific research and drug development.
References
- Benchchem. Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid.
- PMC.
- SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column.
- Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity.
- Element Lab Solutions. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- U.S. Food and Drug Administration.
- Pharmaguideline.
- Pharmaffiliates.
- Welch Materials.
- USP.org. Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- Agilent. Analysis of Trace (mg/kg)
- Certificate of Analysis for 4,5-Dibromothiophene-2-carbaldehyde.
- SpectraBase. MS (GC) of 2-Thiophenecarboxaldehyde, 4-bromo-5-ethyl-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. file.leyan.com [file.leyan.com]
- 6. agilent.com [agilent.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. welch-us.com [welch-us.com]
- 12. usp.org [usp.org]
mass spectrometry characterization of 4-Bromo-5-propylthiophene-2-carbaldehyde
Executive Summary & Strategic Context
In the synthesis of conductive polymers (polythiophenes) and pharmaceutical intermediates, 4-Bromo-5-propylthiophene-2-carbaldehyde (CAS: N/A for specific isomer, analogous to 18791-75-8 derivatives) serves as a critical electrophilic building block. Its purity determines the regioregularity of subsequent coupling reactions (e.g., Suzuki-Miyaura or Stille coupling).
This guide compares the analytical performance of Electron Ionization (EI-GCMS) —the recommended "Gold Standard" for this analyte—against Atmospheric Pressure Chemical Ionization (APCI-LCMS) and Electrospray Ionization (ESI-LCMS) .
The Core Challenge: This molecule is neutral, relatively non-polar, and lacks basic nitrogen centers, making it a poor candidate for standard ESI. Conversely, its thermal stability and volatility make it an ideal candidate for EI, where the unique bromine isotopic signature provides definitive structural validation.
Comparative Analysis: Ionization Methodologies
The following comparison evaluates the "Product" (the optimized EI-GCMS protocol) against alternative characterization workflows.
Performance Matrix: EI vs. APCI vs. ESI
| Feature | EI-GCMS (Recommended) | APCI-LCMS (Alternative) | ESI-LCMS (Not Recommended) |
| Ionization Mechanism | Hard (70 eV electron impact) | Soft (Corona discharge, gas-phase chemical) | Soft (Solution-phase charge transfer) |
| Sensitivity | High (Picogram range) | Medium (Nanogram range) | Low (Poor ionization of neutral thiophenes) |
| Structural Data | Excellent (Fingerprint fragmentation) | Poor (Mostly [M+H]+ or [M]+•) | Poor (Adducts dominate: [M+Na]+, [M+Ag]+) |
| Isotopic Fidelity | High (Clear 79Br/81Br doublet) | Medium (Background noise can obscure pattern) | Low (Adducts complicate pattern) |
| Matrix Tolerance | High (Chromatographic resolution) | Medium | Low (Ion suppression common) |
Why EI-GCMS is the Superior Choice
-
Fragmentation Fingerprinting: Unlike APCI, which typically yields only the molecular ion, EI provides diagnostic fragment ions (e.g., loss of -CHO, loss of propyl chain) that confirm the regiochemistry of the substituents.
-
Bromine Pattern Clarity: The vacuum environment of EI prevents solvent-adduct interference, rendering the characteristic 1:1 doublet of 79Br/81Br perfectly resolved.
-
Neutrality Compatibility: The molecule does not need to be protonated to be detected in EI, bypassing the low proton affinity issues inherent to thiophene-aldehydes in ESI.
Deep Dive: Mass Spectral Signature
Understanding the isotopic and fragmentation physics is crucial for validating the product identity.
A. The Isotopic "Fingerprint" (Bromine Effect)
The presence of a single bromine atom creates a distinct "twin peak" molecular ion cluster due to the natural abundance of 79Br (50.69%) and 81Br (49.31%).
-
Formula: C₈H₉BrOS
-
Nominal Mass: ~233 Da
| Ion Identity | m/z (Theoretical) | Relative Abundance (%) | Origin |
| M⁺ (79Br) | 231.95 | 100.0 (Base Peak*) | ⁷⁹Br isotope |
| M+1 | 232.96 | ~9.8 | ¹³C contribution |
| M+2 (81Br) | 233.95 | ~98.0 | ⁸¹Br isotope |
| M+3 | 234.96 | ~9.6 | ¹³C contribution on ⁸¹Br peak |
| M+4 | 235.95 | ~4.5 | ³⁴S isotope contribution |
> Note: In EI, the molecular ion is often intense for aromatic heterocycles, though fragmentation may reduce it relative to the base peak depending on source temperature.
B. Diagnostic Fragmentation Pathways (EI Mode)
The fragmentation logic follows standard cleavage rules for aromatic aldehydes and alkyl side chains.
-
α-Cleavage (Aldehyde Loss):
-
Benzylic-type Cleavage (Propyl Chain):
-
The thiophene ring stabilizes the cation. Loss of ethyl radical (•C₂H₅) from the propyl chain is common.
- [M-29]⁺ (Wait, ethyl is 29 Da. This overlaps with CHO loss. High-resolution MS (HRMS) would distinguish CO vs C2H5, but in low-res, look for sequential losses).
-
McLafferty Rearrangement: If the propyl chain is long enough (gamma-hydrogen available), a McLafferty rearrangement involving the aldehyde oxygen is possible, though less favored in 5-membered rings compared to benzenes.
-
-
C-Br Cleavage:
-
Loss of Br• (79/81 Da)
[M-Br]⁺ (m/z ~153). This peak will lack the doublet pattern, confirming the loss of bromine.
-
Experimental Protocol: Optimized EI-GCMS Workflow
This protocol is designed to be self-validating. If the Br-doublet is absent, the run is invalid.
Reagents:
-
Solvent: HPLC-grade Dichloromethane (DCM) or Hexane. (Avoid alcohols to prevent hemiacetal formation with the aldehyde).
-
Standard: Octafluoronaphthalene (OFN) for tuning (optional).
Instrument Parameters (Agilent/Thermo/Shimadzu generic):
-
Sample Prep: Dilute 1 mg of product in 1 mL DCM. Vortex. Transfer to autosampler vial.
-
Inlet: Split mode (20:1). Temperature: 250°C.
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm). Non-polar stationary phase is essential.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min) - Solvent delay
-
Ramp: 20°C/min to 280°C
-
Final: 280°C (Hold 3 min)
-
-
MS Source (EI):
Validation Check:
-
Pass: Chromatogram shows single major peak. Mass spectrum at apex shows m/z 232/234 doublet.
-
Fail: Tailing peak (column overload or activity), or missing M+2 peak (debromination occurred in inlet).
Visualizing the Characterization Logic
The following diagram illustrates the decision matrix for characterizing this specific thiophene derivative, highlighting why EI is the critical path.
Caption: Workflow decision tree emphasizing GC-MS (EI) as the primary validation route due to superior structural information yield compared to soft ionization techniques.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
-
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (EI). National Institute of Standards and Technology. Available at: [Link]
- Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.
- Barker, J. (1999). Mass Spectrometry: Analytical Chemistry by Open Learning. Wiley.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 3. waters.com [waters.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. benchchem.com [benchchem.com]
The "Goldilocks" Alkyl Chain: Evaluating 4-Bromo-5-propylthiophene-2-carbaldehyde Against Alternative Chain Lengths
Introduction
In the development of advanced organic electronics—including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and luminescent semiconductors—thiophene-2-carbaldehyde derivatives serve as indispensable trifunctional building blocks[1]. The specific molecular scaffold of 4-bromo-5-alkylthiophene-2-carbaldehyde offers three distinct sites for programmed functionalization:
-
A formyl group (C2) for Knoevenagel condensations to attach electron-withdrawing acceptors.
-
A bromide (C4) for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Stille).
-
An alkyl chain (C5) that fundamentally dictates the molecule's physical, crystallographic, and processing properties.
While shorter chains like methyl (C1)[2] or longer chains like hexyl (C6) and dodecyl (C12) are frequently utilized, the propyl chain (C3) derivative—4-Bromo-5-propylthiophene-2-carbaldehyde (CAS: 938006-81-6) [3]—consistently emerges as the optimal intermediate. This guide provides an objective, data-supported comparison of how varying the alkyl chain length impacts physicochemical properties, synthetic reactivity, and downstream material performance.
Section 1: The Mechanistic Impact of Alkyl Chain Engineering
The length of the alkyl substituent at the C5 position is not merely a passive solubilizing group; it actively alters the thermodynamic and kinetic behavior of the thiophene core:
-
Solubility vs. Interchain Packing: Increasing the alkyl chain length is the primary strategy for improving the solubility of rigid π-conjugated systems in organic solvents. However, long chains (C6+) act as physical spacers. While they improve processability, they disturb the crowded interdigitation of the molecules, increasing the lamellar spacing and potentially reducing the orbital overlap necessary for efficient charge transport[4].
-
Steric Hindrance in Catalysis: The C5 alkyl group sits directly adjacent to the C4 bromide. During cross-coupling reactions, the oxidative addition of the bulky Palladium catalyst into the C-Br bond is sterically hindered by this adjacent chain. A propyl group provides a critical balance: it is long enough to impart solubility to the growing polymer but short enough to minimize steric shielding compared to a hexyl or octyl group.
-
Electronic Tuning: The alkyl chain exerts a mild electron-donating inductive (+I) effect, which partially offsets the strong electron-withdrawing nature of the C2 formyl group. This subtle electronic tuning affects the HOMO/LUMO levels of the resulting conjugated materials, with optimal chain lengths balancing intermolecular charge-transfer properties.
Section 2: Objective Comparison: Propyl vs. Alternatives
The following table synthesizes the structure-property relationships when substituting the C5 position with varying alkyl chain lengths.
| Property | Methyl (C1) | Propyl (C3) | Hexyl (C6) | Dodecyl (C12) |
| Solubility (CHCl₃, 25°C) | Poor (<5 mg/mL) | Moderate (~25 mg/mL) | High (>50 mg/mL) | Excellent (>100 mg/mL) |
| Steric Hindrance at C4 | Minimal | Low-Moderate | High | Very High |
| π-π Stacking Disruption | Negligible | Minimal | Moderate (Wider lamellae) | Severe (Insulating bulk) |
| Downstream Mobility | High (Theoretical) | Optimal (Device Level) | Reduced | Poor |
| Primary Use Case | Highly crystalline small molecules | High-performance OFETs/OPVs | Solution-processed polymers | Highly flexible/stretchable polymers |
Section 3: Visualizing the Structure-Property Relationship
Fig 1. Impact of alkyl chain length on solubility and charge mobility in thiophene semiconductors.
Section 4: Experimental Methodologies & Self-Validating Protocols
To objectively verify the advantages of the propyl derivative, the following self-validating experimental workflows must be employed.
Protocol 1: Assessing Phase Behavior and Solubility
Objective: Quantify the thermodynamic phase transitions dictated by the alkyl chain.
-
Preparation: Prepare saturated solutions of C1, C3, and C6 derivatives in chloroform at 25°C.
-
UV-Vis Spectroscopy: Acquire absorption spectra of both the solution and a spin-coated thin film.
-
Causality: The shift in the absorption maximum (
) between solution and solid-state reveals the degree of intermolecular aggregation. Shorter chains (C1) will show massive bathochromic shifts due to strong J-aggregation, while longer chains (C6) show minimal shifts due to steric isolation.
-
-
Differential Scanning Calorimetry (DSC): Heat samples from 25°C to 250°C at 10°C/min under N₂.
-
Causality: The melting point (
) and crystallization temperature ( ) inversely correlate with chain length. The propyl chain typically exhibits a distinct, sharp without the complex polymorphic transitions seen in longer chains[4]. -
Self-Validation Check: If the DSC thermogram shows multiple broad endothermic peaks before the primary
, the sample contains trapped solvent or mixed polymorphs. The protocol must be paused, and the sample re-crystallized and dried under high vacuum before proceeding.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4 Position
Objective: Assess the synthetic viability of the C4-bromide in the presence of the C5-alkyl chain.
Fig 2. Self-validating Suzuki-Miyaura cross-coupling workflow for the C4-bromide position.
-
Reaction Setup: Combine 4-bromo-5-propylthiophene-2-carbaldehyde (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a Schlenk tube with a Toluene/Water (4:1) solvent mixture.
-
Degassing: Perform three rigorous freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly deactivates the Pd(PPh₃)₄ catalyst. The electron-withdrawing formyl group at C2 already makes the C4-Br bond less reactive toward oxidative addition; any loss of active Pd will permanently stall the reaction.
-
-
Catalyst Addition & Heating: Add Pd(PPh₃)₄ (0.05 eq) under Argon. Heat to 90°C for 16 hours.
-
Causality: The propyl chain provides enough solubility to keep the growing intermediate in the organic phase, preventing premature precipitation (a common failure point for the methyl derivative).
-
Self-Validation Check: Monitor via GC-MS. If protodehalogenation (loss of Br without coupling) exceeds 5%, the oxidative addition is too slow relative to the side-reaction. This indicates either catalyst degradation or excessive steric hindrance (more common in C6/C12 derivatives). Ensure rigorous degassing and consider switching to a more sterically accommodating ligand (e.g., SPhos).
-
Conclusion
While the pursuit of highly soluble organic semiconductors often drives researchers toward long alkyl chains (C6–C12), the physical and synthetic data demonstrate that 4-Bromo-5-propylthiophene-2-carbaldehyde occupies a critical "Goldilocks" zone. The propyl (C3) chain provides sufficient solubility for solution-processing and cross-coupling reactions without introducing the insulating bulk that disrupts π-π stacking and degrades charge carrier mobility.
References
-
Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
-
The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions Source: PMC (National Institutes of Health) URL:[Link]
-
Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers Source: Shanghai University (shu.edu.cn) URL:[Link]
-
Thiophene-2-carboxaldehyde Source: Wikipedia URL:[Link]
Sources
- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 2. 4-Bromo-5-methylthiophene-2-carbaldehyde | 29421-75-8 [sigmaaldrich.com]
- 3. 938006-81-6 | 4-Bromo-5-propylthiophene-2-carbaldehyde - Moldb [moldb.com]
- 4. The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Structure of 4-Bromo-5-propylthiophene-2-carbaldehyde via 13C NMR
Executive Summary
4-Bromo-5-propylthiophene-2-carbaldehyde is a critical thiophene intermediate, often employed in the synthesis of conductive polymers (e.g., polythiophenes) and pharmaceutical scaffolds. Its structural integrity is defined by the precise regiochemical placement of the bromine (C4) and propyl (C5) substituents relative to the aldehyde (C2).
Common synthetic routes, such as the bromination of 5-propylthiophene-2-carbaldehyde, frequently yield regioisomeric mixtures (e.g., 3-bromo isomers) that are indistinguishable by low-resolution mass spectrometry and ambiguous in 1H NMR due to signal overlap and the "blind spot" of quaternary carbons.
This guide provides a definitive 13C NMR validation protocol . It compares the efficacy of 13C analysis against standard 1H NMR and outlines a self-validating logic tree to distinguish the target compound from its most common isomers.
Part 1: The Analytical Challenge & Method Comparison
The primary failure mode in deploying this intermediate is regioisomer contamination . Below is a performance comparison of analytical methods for structural validation.
Table 1: Comparative Efficacy of Validation Methods
| Feature | 1H NMR (Standard) | 13C NMR (Recommended) | 2D NMR (HSQC/HMBC) |
| Quaternary Carbon Detection | Fail (Invisible) | Pass (Distinct signals for C-Br, C-CHO, C-Pr) | Pass (Correlates neighbors) |
| Regioisomer Discrimination | Low (Coupling constants often similar for 3,4-substitutions) | High (Chemical shift sensitivity to Br position) | Definitive |
| Sample Requirement | Low (<5 mg) | High (>20 mg recommended) | Medium (>10 mg) |
| Time Efficiency | < 5 mins | 1–4 hours | 1–2 hours |
| Verdict | Screening only. | Mandatory for Batch Release. | Required for De Novo Characterization. |
Why 13C NMR?
In thiophenes, the C-Br (carbon bearing bromine) and C-Alkyl (carbon bearing propyl) sites are quaternary. 1H NMR can only infer their existence via the single remaining aromatic proton (H3). If the bromine migrates to C3, the H-signal shifts slightly, but often within the margin of solvent or concentration effects. 13C NMR directly observes the carbon skeleton , where the heavy atom effect of Bromine causes a massive, predictable upfield shift (shielding), acting as a "fingerprint" for position.
Part 2: Experimental Protocol
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is preferred for thiophenes to prevent solvent-solute stacking interactions common in Benzene- . -
Concentration: Dissolve 30–50 mg of product in 0.6 mL solvent. High concentration is critical to resolve low-intensity quaternary carbons (C4 and C2) within a reasonable timeframe.
-
Tube: High-quality 5mm NMR tube (Class A or B) to minimize shimming errors.
Acquisition Parameters (Self-Validating)
To ensure the absence of "silent" impurities, use these parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: Quaternary carbons (C-Br, C=O) have long
relaxation times. Short delays saturate these signals, causing them to disappear or integrate poorly relative to protonated carbons.
-
-
Scans (NS): Minimum 1024 scans (approx. 1 hour at 400 MHz).
-
Spectral Width: -10 to 220 ppm (must capture the Carbonyl at ~182 ppm).
Part 3: Data Analysis & Structural Assignment
Expected Chemical Shifts (The "Fingerprint")
The validation relies on Substituent Chemical Shift (SCS) additivity rules.
-
Bromine Effect: Causes a ~5–10 ppm upfield shift (shielding) on the attached carbon (ipso) compared to H.
-
Aldehyde Effect: Strong electron-withdrawing group; deshields C2 significantly.
-
Alkyl Effect: Deshields the attached carbon (C5) by +10–15 ppm.
Table 2: Predicted vs. Diagnostic Shifts for Target Molecule
| Carbon Position | Type | Predicted Shift ( | Diagnostic Logic (Validation Check) |
| C=O (Aldehyde) | C=O[1] | 182.0 – 184.0 | Most downfield signal. Confirms oxidation state. |
| C5 (Propyl-bearing) | Quaternary | 150.0 – 155.0 | Deshielded by S-ring alpha position + Alkyl group. |
| C2 (CHO-bearing) | Quaternary | 140.0 – 144.0 | Deshielded by S-ring alpha position + Carbonyl. |
| C3 (H-bearing) | CH | 132.0 – 136.0 | Only aromatic CH. High intensity in DEPT-135. |
| C4 (Br-bearing) | Quaternary | 110.0 – 115.0 | CRITICAL CHECK. Shielded by Br. If >120 ppm, suspect isomer. |
| Propyl | 30.0 – 32.0 | Benzylic-like position. | |
| Propyl | 22.0 – 24.0 | Middle methylene. | |
| Propyl | 13.0 – 14.5 | Terminal methyl. |
Differentiating the Isomers (The "Alternatives")
If your spectrum deviates from Table 2, compare against these common synthetic byproducts:
-
Isomer A: 3-Bromo-5-propylthiophene-2-carbaldehyde
-
Mechanism: Bromination occurs at the less sterically hindered C3 position (if C4 is blocked or directing groups compete).
-
Diagnostic: The C3-Br signal will appear upfield (~110 ppm), but the C4-H signal will move to ~128 ppm. The coupling constant in 1H NMR would be the primary flag, but in 13C, look for the shift of the CH carbon.
-
-
Isomer B: 5-Bromo-4-propylthiophene-2-carbaldehyde
-
Mechanism: Misplacement of the alkyl chain during precursor synthesis.
-
Diagnostic: The C5-Br is an alpha-carbon. Bromine on an alpha-carbon usually resonates at ~120-125 ppm , significantly downfield of the beta-Br (C4) in the target molecule.
-
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the logical decision tree for validating the structure, moving from sample prep to final confirmation.
Figure 1: Decision tree for structural validation of 4-Bromo-5-propylthiophene-2-carbaldehyde.
References
-
PubChem. (2025).[1] 4-Bromothiophene-2-carbaldehyde Spectral Data. National Library of Medicine. Available at: [Link]
-
Bar, S., & Martin, M. I. (2021).[2] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: [Link][3]
-
Compound Interest. (2015).[4] A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
Sources
thermal stability comparison of 4-Bromo-5-propylthiophene-2-carbaldehyde derivatives
Thermal Stability Comparison Guide: 4-Bromo-5-propylthiophene-2-carbaldehyde Derivatives in Advanced Materials
Executive Summary & Mechanistic Overview
4-Bromo-5-propylthiophene-2-carbaldehyde (CAS No. 938006-81-6) is a highly versatile heterocyclic building block widely utilized in the synthesis of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and pharmaceutical intermediates[1]. The molecule features two orthogonal reactive sites: a formyl group (susceptible to condensation) and a bromine atom (susceptible to cross-coupling).
When engineering materials for high-temperature applications (such as device annealing or melt-processing), the thermal stability—quantified by the degradation temperature (
This guide objectively compares the thermal stability of three distinct classes of derivatives synthesized from this parent compound:
-
Derivative I (Imine/Schiff Base): (E)-1-(4-bromo-5-propylthiophen-2-yl)-N-phenylmethanimine. Formed via condensation with aniline.
-
Derivative II (Dicyanovinyl): 2-((4-bromo-5-propylthiophen-2-yl)methylene)malononitrile. Formed via Knoevenagel condensation.
-
Derivative III (Bithiophene): 5-propyl-[3,2'-bithiophene]-5'-carbaldehyde. Formed via Suzuki-Miyaura cross-coupling.
Workflow & Visualization
Synthetic divergence of thiophene derivatives and their thermal analysis pipeline.
Self-Validating Experimental Protocols
To ensure high scientific integrity and reproducibility, the thermal properties of these derivatives must be evaluated using strict, self-validating analytical parameters.
Protocol A: Thermogravimetric Analysis (TGA)
Purpose: To determine the onset of chemical degradation (
-
Instrument Calibration & Blank Run: Run an empty alumina (
) crucible from 25 °C to 600 °C.-
Validation: This establishes a baseline to subtract buoyancy effects and instrument drift, ensuring that any recorded weight loss is strictly derived from the sample.
-
-
Sample Loading: Load 5–10 mg of the purified derivative into the crucible.
-
Causality: Alumina is chosen over platinum because it is chemically inert and will not catalyze premature decomposition of the thiophene's sulfur atom.
-
-
Atmospheric Purge: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to heating.
-
Causality: Displacing oxygen prevents oxidative combustion. This isolates purely thermal bond dissociation pathways, providing a true measure of the molecule's inherent stability.
-
-
Thermal Ramping: Heat the sample at a constant rate of 10 °C/min up to 600 °C.
-
Causality: A 10 °C/min rate provides the optimal thermodynamic balance—it is slow enough to prevent thermal lag across the sample mass, yet fast enough to provide sharp resolution of derivative weight loss (
) peaks.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Purpose: To identify non-destructive phase transitions (melting
-
Standardization: Calibrate heat flow and temperature using an Indium standard (
= 156.6 °C).-
Validation: Ensures the absolute accuracy of endothermic and exothermic peak integration.
-
-
Encapsulation: Seal 3–5 mg of the sample in an aluminum pan equipped with a pinhole lid.
-
Causality: The pinhole allows trace volatile impurities (like trapped solvent) to escape without deforming the pan. Pan deformation alters thermal contact with the sensor, which would severely skew the heat flow data.
-
-
Cycling: Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen stream, followed by a controlled cooling cycle.
Comparative Thermal Stability Data
The structural modifications applied to the parent 4-Bromo-5-propylthiophene-2-carbaldehyde yield vastly different thermal behaviors. The quantitative data is summarized below.
| Derivative Class | Structural Modification | Primary Degradation Mechanism | ||
| I. Imine (Schiff Base) | Condensation with Aniline | ~190 °C | 115 °C | Cleavage of the relatively weak -C=N- imine bond[2]. |
| II. Dicyanovinyl | Knoevenagel Condensation | ~280 °C | 185 °C | Decyanation and subsequent backbone fragmentation[3]. |
| III. Bithiophene | Suzuki Cross-Coupling | >350 °C | 210 °C | Thiophene ring opening and complete carbonization[4]. |
Expert Analysis & Application Matrix
Derivative I (Imine): Thiophene-derived Schiff bases generally exhibit moderate thermal stability, typically stable up to 140–190 °C before undergoing exothermic decomposition[2]. Because the imine bond is thermally labile, this derivative is best suited for low-temperature biological assays or as a transient synthetic intermediate rather than in high-heat materials.
Derivative II (Dicyanovinyl): The introduction of the malononitrile moiety significantly boosts thermal stability (>250 °C)[3]. Causality: The strong electron-withdrawing cyano groups create a massive molecular dipole. This induces tight intermolecular
Derivative III (Bithiophene): Replacing the bromine atom with a second thiophene ring via cross-coupling creates a highly rigid, extended conjugated system. Polymers and extended oligomers built from these thieno-fused units routinely show degradation temperatures well beyond 350 °C[4]. Causality: The extended aromaticity delocalizes electron density across the entire backbone, strengthening the carbon-carbon bonds against homolytic thermal cleavage. This makes Derivative III the optimal choice for high-performance OFETs and durable conducting polymers.
References
-
Moldb. 938006-81-6 | 4-Bromo-5-propylthiophene-2-carbaldehyde. 1
-
ACS Omega. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. 2
-
Arabian Journal of Chemistry. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights.
-
MDPI. Synthesis and Characterization of Two-Dimensional Conjugated Polymers Incorporating Electron-Deficient Moieties for Application in Organic Photovoltaics. 4
-
RSC Advances. Improvements to the optoelectronic and photovoltaic properties of a donor–acceptor small molecular oligothiophene. 3
Sources
elemental analysis standards for 4-Bromo-5-propylthiophene-2-carbaldehyde
An in-depth analytical characterization of highly functionalized heterocyclic building blocks requires moving beyond basic empirical formulas. For 4-Bromo-5-propylthiophene-2-carbaldehyde (CAS: 938006-81-6), a critical intermediate in pharmaceutical and materials science, elemental analysis presents a unique stoichiometric challenge. The molecule contains carbon, hydrogen, oxygen, sulfur, and a heavy halogen (bromine)[1][].
Standard automated organic elemental analyzers are optimized for C, H, N, and S, but the presence of covalently bound bromine introduces severe interference risks, including catalyst poisoning and gas co-elution[3][4]. As a Senior Application Scientist, I have designed this guide to objectively compare the leading analytical methodologies for this compound, providing the mechanistic reasoning and self-validating protocols necessary to achieve research-grade accuracy.
Theoretical Composition & The Analytical Challenge
Before selecting an analytical workflow, we must establish the theoretical mass fractions of our target molecule. 4-Bromo-5-propylthiophene-2-carbaldehyde (
Table 1: Theoretical Elemental Composition of
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Mass Contribution | Theoretical Mass % |
| Carbon (C) | 12.011 | 8 | 96.088 | 41.22% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 34.27% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 13.75% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.86% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 3.89% |
The Causality of Interference:
In traditional Dumas combustion (flash combustion at ~1060°C), the thiophene ring and the propyl chain oxidize to
Methodological Comparison: Choosing the Right System
To achieve complete elemental closure (~100% mass accountability), laboratories must employ orthogonal techniques. Below is an objective comparison of the three primary workflows used for halogenated thiophenes.
Table 2: Performance Comparison of Elemental Analysis Workflows
| Parameter | Method A: Automated CHNS/O (Dumas) | Method B: Schöniger Flask + IC | Method C: Combustion-IC (C-IC) |
| Target Elements | C, H, S, O (Br is trapped/ignored) | Br, S (as Halides/Sulfates) | Br, S (Automated) |
| Sample Size | 1 – 3 mg | 5 – 10 mg | 2 – 5 mg |
| Accuracy (Absolute %) | ± 0.3% | ± 0.5% | ± 0.2% |
| Turnaround Time | ~8 minutes per run | ~45 minutes per run | ~20 minutes per run |
| Capital Cost | High ($50k - $80k) | Low ($10k - $15k) | Very High (>$100k) |
| Primary Advantage | Gold standard for C, H, O | Unmatched precision for Halogens | Fully automated halogen profiling |
Mechanistic Workflows & Self-Validating Protocols
Protocol 1: CHNS Analysis with Halogen Trapping (Dumas Method)
To accurately determine the Carbon, Hydrogen, and Sulfur content without bromine interference, the combustion tube must be modified with high-capacity scrubbing reagents[4].
Mechanism of Action: We pack the oxidation reactor with Silver Vanadate (
Step-by-Step Procedure:
-
System Validation (Blanking): Run three empty tin capsules to establish a zero-baseline for the TCD.
-
Calibration: Weigh 2.0 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into a tin capsule. BBOT is the ideal standard here because its sulfur is bound in a thiophene ring, perfectly mimicking our analyte's combustion kinetics[6].
-
Sample Preparation: Weigh 1.500 ± 0.005 mg of 4-Bromo-5-propylthiophene-2-carbaldehyde into a tin capsule. Seal tightly to prevent volatilization of the carbaldehyde group.
-
Combustion: Drop the capsule into the 1060°C reactor with a pulse of pure
. -
Detection: The carrier gas (He) sweeps the products through the silver trap, then through the GC column. Integrate the
, , and peaks against the BBOT K-factor calibration.
Fig 1: Halogen trapping mechanism in a CHNS Dumas combustion reactor.
Protocol 2: Schöniger Flask Combustion + Ion Chromatography (IC)
Because the CHNS analyzer traps the bromine, we must quantify it orthogonally. The Schöniger oxygen flask method is the globally recognized standard (EN 14582 Method B) for halogen determination in organic matrices[8][10].
Mechanism of Action: The sample is ignited in a closed, oxygen-rich environment. The combustion gases are absorbed into an alkaline solution. Crucially, we add Hydrogen Peroxide (
Step-by-Step Procedure:
-
Absorption Solution Prep: Add 10 mL of 0.1 M
and 3 drops of 30% into a 500 mL heavy-walled Schöniger flask[8]. -
Sample Encapsulation: Weigh 5.00 mg of the sample onto an ashless filter paper flag. Fold the paper to completely enclose the sample.
-
Ignition: Place the paper in the platinum basket attached to the flask stopper. Purge the flask with pure
for 30 seconds. Seal the flask and ignite the paper remotely using an infrared Oxygen Flask Combustion Unit[8]. -
Absorption: Allow the flask to sit in the dark for 30 minutes with occasional shaking to ensure complete absorption of the white combustion mist.
-
IC Analysis: Dilute the absorption solution to 50 mL with ultra-pure water. Inject into an Ion Chromatograph equipped with an anion-exchange column and suppressed conductivity detection to quantify
and [9][11].
Fig 2: Orthogonal analytical workflow required for complete elemental closure of halogenated thiophenes.
Data Interpretation and Quality Control
When analyzing the results from these two orthogonal systems, the data must be synthesized to ensure the purity of the 4-Bromo-5-propylthiophene-2-carbaldehyde batch.
A self-validating system requires that the Sulfur value obtained from the CHNS analyzer (Method A) matches the Sulfate value (converted back to elemental S) obtained from the Schöniger/IC method (Method B) within a ± 0.3% margin of error. If the sulfur values align, it validates that the sample was fully combusted in both methods, thereby confirming that the Carbon, Hydrogen, and Bromine values are also highly trustworthy.
References
- Moldb. "938006-81-6 | 4-Bromo-5-propylthiophene-2-carbaldehyde." Moldb Chemical Database.
- BOC Sciences. "Sulfur Compounds - Building Block: 4-Bromo-5-propylthiophene-2-carbaldehyde." BOC Sciences Catalog.
- ThermoFisher Scientific. "Elemental Analysis: CHNS/O Characterization of Polymers and Plastics." Application Note 42230.
- PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PE Polska.
- Exeter Analytical, Inc. "Oxygen Flask Combustion Unit." EAI1.
- iTeh Standards. "EN 14582: Characterization of waste - Halogen and sulfur content - Oxygen combustion in closed systems." oSIST prEN 14582:2005.
- Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit.
- ResearchGate. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." ResearchGate.
Sources
- 1. 938006-81-6 | 4-Bromo-5-propylthiophene-2-carbaldehyde - Moldb [moldb.com]
- 3. scribd.com [scribd.com]
- 4. pepolska.pl [pepolska.pl]
- 5. arctomsci.com [arctomsci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. amspvtltd.com [amspvtltd.com]
- 8. Welcome to Exeter Analytical, Inc. [eai1.com]
- 9. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. researchgate.net [researchgate.net]
Comparative Guide: 4-Bromo-5-propylthiophene-2-carbaldehyde vs. Hexyl Analogs
[1]
Executive Summary: The Alkyl Chain "Goldilocks" Zone
In the precise engineering of thiophene-based pharmacophores and organic semiconductors, the alkyl side chain is rarely just an inert solubilizer. It is a critical determinant of molecular packing, metabolic fate, and solubility.
This guide compares 4-Bromo-5-propylthiophene-2-carbaldehyde (Propyl-BTC) with its Hexyl analogs (Hexyl-BTC) .[1] While hexyl chains are the industry standard for organic electronics (e.g., P3HT), they often present insurmountable hydrophobicity barriers in drug development. The propyl variant emerges as a strategic "Goldilocks" intermediate—offering sufficient lipophilicity for membrane permeability without the solubility penalties and metabolic liabilities associated with the longer hexyl chain.
| Feature | Propyl-BTC (C3) | Hexyl-BTC (C6) | Strategic Advantage |
| Primary Utility | Med.[1] Chem / Fragment-Based Design | Organic Electronics / Materials | Propyl: Balanced Bioavailability |
| LogP (Est.) | ~3.2 - 3.8 | ~4.8 - 5.5 | Propyl: Drug-like Lipophilicity |
| Solubility (DMSO) | High (>50 mM) | Moderate (Aggregates >10 mM) | Propyl: Assay Compatibility |
| Metabolic Risk | Moderate ( | High (Extensive oxidation) | Propyl: Lower Clearance |
Part 1: Physicochemical & Functional Profile[1][2][3]
Lipophilicity and Bioavailability
The addition of three methylene units (from propyl to hexyl) drastically shifts the partition coefficient.
-
Propyl-BTC: Falls within the optimal Lipinski Rule of 5 range (LogP < 5).[1] It partitions efficiently into lipid bilayers but retains enough aqueous solubility for formulation without requiring exotic excipients.[1]
-
Hexyl-BTC: Often exceeds LogP 5.[1] In a biological context, this leads to high non-specific binding (albumin sequestration) and "molecular obesity," where the compound accumulates in adipose tissue rather than the target site.
Steric Fit and Ligand Efficiency
In structure-based drug design (SBDD), the propyl group is often the limit for hydrophobic pockets in kinases and GPCRs.
-
The "Wall" Effect: Hexyl chains frequently clash with the back walls of binding pockets, reducing binding affinity despite higher hydrophobic interaction potential.
-
Entropic Penalty: The hexyl chain introduces significant rotatable bond entropy.[1] Binding a hexyl-analog requires freezing more degrees of freedom than the propyl analog, incurring a higher entropic penalty (
) that must be offset by enthalpy ( ).
Synthetic Accessibility & Purification[1]
-
Crystallinity: Propyl-BTC derivatives often crystallize readily, allowing for purification by recrystallization.[1]
-
Oiling Out: Hexyl-BTC intermediates frequently form persistent oils or waxy solids due to the disruption of crystal packing by the flexible alkyl tail, necessitating tedious column chromatography.
Part 2: Synthetic Pathways & Experimental Protocols
The synthesis of 4-Bromo-5-alkylthiophene-2-carbaldehyde requires precise regiocontrol.[1][2] We recommend the Lithiation-Formylation Route over the Vilsmeier-Haack reaction for higher purity profiles, avoiding the formation of isomer mixtures.
Diagram 1: Synthesis Workflow (Graphviz)
Figure 1: Regioselective synthesis pathway. The propyl and hexyl analogs follow similar electronic directing rules, but the propyl intermediate is easier to purify via crystallization at Inter1.
Protocol 1: Regioselective Synthesis of Propyl-BTC
Note: This protocol prioritizes the C4-bromo placement via "Halogen Dance" or direct bromination of the blocked C5 position.
Reagents:
-
N-Bromosuccinimide (NBS)[1]
-
Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)[1]
-
Dimethylformamide (DMF)[4]
Step-by-Step Methodology:
-
Bromination (Synthesis of 2-bromo-5-propylthiophene):
-
Dissolve 2-propylthiophene (10 mmol) in DMF (20 mL) at 0°C.
-
Add NBS (10.5 mmol) portion-wise in the dark to prevent radical side reactions.
-
Stir for 2 hours. Quench with water and extract with hexanes.[1]
-
Checkpoint: The propyl analog separates cleanly; the hexyl analog may require vacuum distillation to remove unreacted starting material.[1]
-
-
The "Halogen Dance" / Formylation:
-
Context: Direct formylation of 2-bromo-5-propylthiophene usually yields the 5-bromo-4-propyl isomer.[1] To get 4-bromo-5-propyl-2-formyl , we use a migration strategy or start with 2,4-dibromo-5-propylthiophene.[1]
-
Preferred Route (Metal-Halogen Exchange):
-
Cool a solution of 2,4-dibromo-5-propylthiophene in dry THF to -78°C.
-
Add n-BuLi (1.0 equiv) dropwise.[1] The lithium preferentially exchanges at the C2 position (alpha to sulfur) due to higher acidity/stabilization.
-
Stir for 15 mins at -78°C.
-
Add dry DMF (2.0 equiv) rapidly.
-
Warm to RT and hydrolyze with 1M HCl.
-
-
-
Purification:
Part 3: Decision Framework for Researchers
When should you choose Propyl over Hexyl?
Diagram 2: Selection Logic (Graphviz)
Figure 2: Decision matrix for selecting alkyl chain length based on downstream application.[1]
Comparative Data Summary
| Property | 4-Bromo-5-propylthiophene-2-carbaldehyde | 4-Bromo-5-hexylthiophene-2-carbaldehyde |
| Molecular Weight | ~233.1 g/mol | ~275.2 g/mol |
| Boiling Point (760 mmHg) | ~290°C (Predicted) | ~320°C (Predicted) |
| Melting Point | Solid (Low melting, ~40-50°C) | Liquid / Low melting solid |
| 1H NMR (Alkyl Region) | Distinct triplet (CH3), multiplet (CH2), triplet (CH2) | Overlapping multiplets (CH2)4, triplet (CH3) |
| Key Reference | Molbank 2021, M1296 [1] | J. Mater.[1][3] Chem. C [2] |
References
-
Bar, S.; Martin, M. I.[1] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank2021 , 2021, M1296.[1][3]
-
Gnezdilov, O. I.; et al. Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives. Journal of Materials Chemistry C2016 .
-
Mishra, A.; Ma, C.-Q.; Bäuerle, P. Functional Oligothiophenes: Molecular Design for Multidimensional Nanoarchitectures and Their Applications.[1] Chemical Reviews2009 , 109, 1141–1276.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
